Ethyl 2-(6-chloropyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNIIEKVHWJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174666-22-9 | |
| Record name | Ethyl 2-(6-chloropyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Spectral Data of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS No: 174666-22-9). Due to the limited public availability of experimental spectra, this document presents a combination of reported synthetic protocols and predicted spectral data to serve as a foundational resource for researchers. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 174666-22-9 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Structure |
|
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established spectroscopic principles and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | t, J = 7.8 Hz | 1H | Pyridine H-4 |
| 7.25 | d, J = 7.5 Hz | 1H | Pyridine H-5 |
| 7.15 | d, J = 8.1 Hz | 1H | Pyridine H-3 |
| 4.20 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |
| 3.80 | s | 2H | Pyridine-CH₂ - |
| 1.25 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | C =O (Ester) |
| 156.0 | Pyridine C -2 (C-Cl) |
| 150.0 | Pyridine C -6 |
| 140.0 | Pyridine C -4 |
| 124.0 | Pyridine C -5 |
| 120.0 | Pyridine C -3 |
| 61.5 | -O-CH₂ -CH₃ |
| 45.0 | Pyridine-CH₂ - |
| 14.0 | -O-CH₂-CH₃ |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Medium | C-H stretch (Aliphatic) |
| 1735 | Strong | C=O stretch (Ester) |
| 1580, 1560, 1450 | Medium | C=C and C=N stretch (Pyridine ring) |
| 1250-1150 | Strong | C-O stretch (Ester) |
| 800-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 199 | 40 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 201 | 13 | [M+2]⁺ (³⁷Cl isotope) |
| 154 | 100 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 126 | 60 | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate radical) |
| 99 | 30 | [C₅H₃ClN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of this compound, based on standard laboratory practices.
3.1 Synthesis
A general procedure for the synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with a suitable base and an electrophile. A reported method is as follows:
To a cooled (-70°C) solution of 2-chloro-6-methylpyridine in anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexane is added dropwise. The mixture is stirred at this temperature for 30 minutes. Diethyl carbonate is then added slowly, and stirring is continued for another 30 minutes at -70°C. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
3.2 NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.
3.3 Infrared (IR) Spectroscopy
An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat oily product is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a salt cell. The spectrum is recorded over a range of 4000-400 cm⁻¹.
3.4 Mass Spectrometry (MS)
Mass spectral data is acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer (e.g., quadrupole or time-of-flight). The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is recommended to obtain experimental data from a commercial supplier or through in-house synthesis and characterization.
References
Structure Elucidation of Ethyl 2-(6-chloropyridin-2-yl)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(6-chloropyridin-2-yl)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, characterized by a chlorinated pyridine ring linked to an ethyl acetate moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules. The precise determination of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, predicting its biological activity, and designing novel compounds with desired functionalities.
This technical guide outlines the standard methodologies and analytical techniques employed in the comprehensive structure elucidation of this compound. The core of this process relies on a combination of spectroscopic and crystallographic methods to unambiguously determine its molecular formula, connectivity, and spatial arrangement of atoms.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's physical state and behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 174666-22-9 | [1] |
| Appearance | White to yellow Solid-Liquid Mixture | [2] |
| Boiling Point (Predicted) | 268.7 ± 25.0 °C | [1][2] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [1][2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Structure Elucidation Workflow
The definitive confirmation of the structure of this compound involves a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unequivocal assignment. The logical workflow for this process is depicted in the following diagram.
Caption: Logical workflow for the structure elucidation of a chemical compound.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of a compound. They provide information about the molecular weight, the types of atoms and their connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the protons on the pyridine ring, the methylene group of the acetate moiety, and the ethyl group. The splitting patterns (e.g., singlets, doublets, triplets, quartets) would reveal the number of neighboring protons.
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms, including those in the pyridine ring, the carbonyl group, the methylene group, and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its chemical structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (199.63 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C=O stretch of the ester group.
-
C-O stretch of the ester group.
-
C-Cl stretch of the chlorinated pyridine ring.
-
Aromatic C=C and C=N stretches of the pyridine ring.
-
Aliphatic C-H stretches of the ethyl and methylene groups.
Crystallographic Analysis
Single-Crystal X-ray Diffraction
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.
Experimental Protocols
Detailed experimental protocols for the aforementioned analytical techniques are crucial for obtaining high-quality, reproducible data.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., tetramethylsilane, TMS).
General Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
General Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a specific temperature (often cryogenic) using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Presentation
While specific experimental data for this compound is not publicly available in the searched literature, the following tables illustrate how such data would be presented for a thorough structural analysis.
Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| e.g., 7.8-7.2 | m | 3H | Pyridine-H |
| e.g., 4.2 | q | 2H | -O-CH₂ -CH₃ |
| e.g., 3.8 | s | 2H | Py-CH₂ -COO- |
| e.g., 1.3 | t | 3H | -O-CH₂-CH₃ |
Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 170 | C =O |
| e.g., 155-120 | Pyridine-C |
| e.g., 61 | -O-CH₂ -CH₃ |
| e.g., 45 | Py-CH₂ -COO- |
| e.g., 14 | -O-CH₂-CH₃ |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| e.g., 199/201 | e.g., 100/33 | [M]⁺ / [M+2]⁺ |
| e.g., 154/156 | e.g., 80/26 | [M - OCH₂CH₃]⁺ |
| e.g., 126/128 | e.g., 60/20 | [M - COOCH₂CH₃]⁺ |
Table 5: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., ~1740 | Strong | C=O stretch (ester) |
| e.g., ~1580, 1560 | Medium | C=C, C=N stretch (pyridine) |
| e.g., ~1250 | Strong | C-O stretch (ester) |
| e.g., ~780 | Strong | C-Cl stretch |
Conclusion
The comprehensive structure elucidation of this compound necessitates a synergistic application of modern analytical techniques. While foundational physicochemical properties are known, a complete structural characterization relies on the detailed analysis of NMR, mass spectrometry, and IR spectroscopy data. For an unequivocal determination of its three-dimensional structure, single-crystal X-ray diffraction is the gold standard. The methodologies and data presentation formats outlined in this guide provide a robust framework for the thorough characterization of this and similar novel chemical entities, which is a critical step in their journey towards potential applications in research and development.
Disclaimer: The spectroscopic data presented in the tables are hypothetical and for illustrative purposes only, as publicly available experimental spectra for this compound could not be located in the searched literature.
References
Physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in organic synthesis. This document details its molecular structure, physicochemical characteristics, and a detailed experimental protocol for its synthesis. Furthermore, it outlines potential analytical methodologies for its characterization and discusses its general reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, providing foundational knowledge for the application of this compound in further research and development.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of a chlorine atom on the pyridine ring and the ethyl acetate moiety provides multiple reaction sites for further functionalization, making it a valuable precursor for a variety of heterocyclic compounds. Understanding the core physical and chemical properties of this compound is essential for its effective utilization in synthetic strategies.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined data in the literature.
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| CAS Number | 174666-22-9 | |
| Appearance | White to yellow Solid-Liquid Mixture |
Thermal and Density Properties
| Property | Value | Source |
| Melting Point | Not available (experimental) | |
| Boiling Point (Predicted) | 268.7 ± 25.0 °C | |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ |
Solubility
Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, based on the solubility of structurally similar compounds like other chloropyridine derivatives, it is expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Experimental determination is recommended for specific applications.
Stability and Storage
| Property | Recommendation | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Store under an inert gas (nitrogen or Argon) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (in hexane)
-
Diethyl carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Petroleum ether
Procedure:
-
A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C in a suitable reaction vessel under an inert atmosphere.
-
n-Butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.
-
Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly to the reaction mixture, and stirring is continued for an additional 30 minutes at -70°C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for another hour.
-
Upon completion of the reaction, it is quenched by the addition of aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate. The organic layer is then washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether solution containing 9% ethyl acetate as the eluent to afford this compound as an oil (2.21 g, 28% yield).
Reactivity and Chemical Behavior
This compound possesses several reactive sites that can be exploited for further chemical transformations. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, or reduction. The methylene group adjacent to the ester and the pyridine ring is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) and UV detection would be appropriate for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, particularly for assessing its presence in reaction mixtures or for trace analysis. A non-polar or medium-polarity capillary column would be suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. While specific spectral data for this compound is not published, the expected chemical shifts can be predicted based on its structure and data from similar molecules.
Biological and Pharmacological Context
While there is no specific information available regarding the biological activity or signaling pathway involvement of this compound itself, the chloropyridine scaffold is a common feature in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, therefore, represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological targets and mechanisms of action.
Visualizations
Synthesis Workflow
A Technical Guide to the Solubility of Ethyl 2-(6-chloropyridin-2-yl)acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of Ethyl 2-(6-chloropyridin-2-yl)acetate, a compound of interest in synthetic chemistry and pharmaceutical research. A comprehensive review of publicly available data indicates a lack of specific quantitative solubility values for this compound. Consequently, this document provides a robust, generalized experimental protocol for determining its solubility in common organic solvents using the shake-flask method. This guide is intended to provide a practical framework for researchers to generate reliable and reproducible solubility data, which is critical for process development, formulation, and other research applications.
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of such compounds in various organic solvents is a fundamental requirement for their purification, reaction optimization, and formulation. Solubility data informs the choice of solvent for crystallization, chromatography, and the preparation of solutions for screening and analysis.
Predicted and Observed Physical Properties
While quantitative solubility data is scarce, some physical properties of this compound have been predicted or reported. These properties can offer initial insights into its likely behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Boiling Point | 268.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.35 ± 0.10 (Predicted) | [1] |
Synthesis procedures for this compound often utilize solvents such as tetrahydrofuran (THF) for the reaction and ethyl acetate and petroleum ether for extraction and chromatography.[1] This suggests that the compound is soluble in these solvents to a degree sufficient for these processes.
Solubility Data Table
As no specific quantitative data was found, the following table is provided as a template for researchers to populate with their own experimental findings. It is designed for easy comparison of solubility across different common organic solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (mol/L) | Observations |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile | |||||
| Toluene | |||||
| Heptane/Hexane | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.[2]
4.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved compound in the supernatant represents its solubility in that solvent at that temperature.
4.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control or a thermostatically controlled water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, GC)
4.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2]
-
Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.[2]
4.4. Method Validation
To ensure the accuracy and reliability of the generated data, it is recommended to:
-
Perform each experiment in triplicate.[2]
-
Use a blank solvent sample as a control.
-
Confirm the solid phase at the end of the experiment (e.g., by microscopy or DSC) to ensure no phase transformation or solvate formation has occurred.[2]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing solubility.
Caption: Experimental workflow for the shake-flask solubility method.
Caption: Factors influencing the solubility of the target compound.
References
A Technical Guide to the Potential Biological Activities of Ethyl 2-(6-chloropyridin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of ethyl 2-(6-chloropyridin-2-yl)acetate represent a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their potential antimicrobial, anticancer, and enzyme inhibitory activities. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area. While direct biological data for a comprehensive series of this compound derivatives is emerging, this guide draws upon structurally related pyridine compounds to illustrate the therapeutic potential inherent in this chemical class.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic pharmaceuticals. The pyridine ring is a key pharmacophore, contributing to the biological activity of a wide array of therapeutic agents. The introduction of various substituents onto the pyridine scaffold allows for the fine-tuning of physicochemical properties and biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of the chloro-substituent and the ethyl acetate side chain provides reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This guide will delve into the reported biological activities of compounds structurally related to this compound, highlighting their potential in antimicrobial, anticancer, and enzyme inhibition applications.
Synthesis of Ethyl 2-(pyridin-2-yl)acetate Derivatives
The synthesis of derivatives from ethyl 2-(pyridin-2-yl)acetate often begins with the hydrolysis of the ester to the corresponding carboxylic acid or conversion to a hydrazide. These intermediates then serve as building blocks for the introduction of various heterocyclic moieties such as thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole.
A general synthetic workflow is outlined below:
A Technical Guide to the Retrosynthetic Analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth retrosynthetic analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Two primary retrosynthetic pathways are explored, offering alternative strategies for its preparation. This document outlines the core logic of each disconnection, presents detailed experimental protocols for the key transformations, and summarizes quantitative data in structured tables for comparative analysis. Visualizations of the retrosynthetic strategies and a forward synthesis workflow are provided using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis through retrosynthetic analysis allows for the strategic design of efficient and scalable production routes. This guide dissects the molecule to reveal logical precursor molecules and outlines the synthetic steps required to assemble the target compound.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals two logical and synthetically viable pathways.
Pathway 1: C-C Bond Formation Approach
This primary approach involves the direct formation of the carbon-carbon bond between the pyridine ring and the acetate moiety. The key disconnection is made at the C2-position of the pyridine ring, adjacent to the acetate group.
This disconnection leads to a nucleophilic synthon, the 2-(6-chloropyridin-2-yl)methyl anion, and an electrophilic "COOEt" synthon. The synthetic equivalent for the anionic species is generated in situ from 2-chloro-6-methylpyridine by deprotonation with a strong base. Diethyl carbonate serves as the electrophilic source of the ethyl carboxylate group.
Pathway 2: Esterification and Side-Chain Construction Approach
An alternative and more classical approach involves a functional group interconversion (FGI) of the ester, followed by disconnection of the acetic acid side chain.
This pathway first disconnects the ethyl ester to its corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, and ethanol. The carboxylic acid is then retrosynthetically derived from 2-(6-chloropyridin-2-yl)acetonitrile through hydrolysis. The nitrile is, in turn, accessible from 2-chloro-6-(chloromethyl)pyridine via a nucleophilic substitution with a cyanide source. The chloromethyl intermediate can be prepared from the readily available 2-chloro-6-methylpyridine.
Experimental Protocols
The following sections provide detailed experimental procedures for the key reactions in the forward synthesis of this compound.
Synthesis via C-C Bond Formation (from 2-Chloro-6-methylpyridine)
This protocol is based on the direct carboxylation of the lithiated intermediate of 2-chloro-6-methylpyridine.[1]
Workflow Diagram:
Protocol:
-
To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -70 °C under an inert atmosphere, is added n-butyllithium (1.2 eq) dropwise.
-
The resulting mixture is stirred at -70 °C for 30 minutes.
-
Diethyl carbonate (1.2 eq) is then added slowly, and the reaction is stirred for an additional 30 minutes at -70 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Summary:
| Reactant | Molar Eq. | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-methylpyridine | 1.0 | THF | n-BuLi | -70 to RT | 2 | ~28[1] |
| Diethyl carbonate | 1.2 |
Synthesis via Esterification (from 2-(6-chloropyridin-2-yl)acetic acid)
This protocol outlines a general Fischer esterification procedure applicable to 2-(6-chloropyridin-2-yl)acetic acid.
Protocol:
-
2-(6-chloropyridin-2-yl)acetic acid (1.0 eq) is suspended in anhydrous ethanol (acting as both reactant and solvent).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added carefully.
-
The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ester, which can be further purified by chromatography if necessary.
Data Summary:
| Reactant | Molar Eq. | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-(6-chloropyridin-2-yl)acetic acid | 1.0 | Ethanol | H₂SO₄ | Reflux | 4-24 | 70-95 |
| Ethanol | Excess |
Note: The synthesis of the precursor, 2-(6-chloropyridin-2-yl)acetic acid, can be achieved from 2-chloro-6-methylpyridine by radical chlorination to 2-chloro-6-(chloromethyl)pyridine, followed by cyanation with a cyanide salt (e.g., NaCN or KCN) to give 2-(6-chloropyridin-2-yl)acetonitrile, and subsequent acidic or basic hydrolysis.
Conclusion
This guide has presented two distinct and viable retrosynthetic pathways for the synthesis of this compound. The direct C-C bond formation offers a more convergent route, while the esterification and side-chain construction pathway provides a more traditional and potentially higher-yielding, albeit longer, alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and desired purity of the final product. The provided experimental protocols and data summaries serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Stability and Storage of Ethyl 2-(6-chloropyridin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(6-chloropyridin-2-yl)acetate. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, presents recommended storage and handling procedures, and details experimental protocols for assessing the stability of this compound. The information herein is intended to support researchers and drug development professionals in maintaining the quality and reliability of this compound throughout its lifecycle.
Introduction
This compound is a substituted pyridine derivative widely employed as a building block in the synthesis of various pharmaceutical compounds. The presence of a hydrolyzable ester functional group and an electron-deficient chlorinated pyridine ring suggests potential susceptibility to degradation under certain environmental conditions. This guide aims to provide a thorough understanding of the factors that can influence the stability of this compound and to offer best practices for its storage and handling.
Chemical Properties and Structure
-
IUPAC Name: this compound
-
CAS Number: 174666-22-9
-
Molecular Formula: C₉H₁₀ClNO₂
-
Molecular Weight: 199.63 g/mol
-
Appearance: White to yellow solid-liquid mixture
-
Boiling Point: 268.7 ± 25.0 °C (Predicted)
-
Density: 1.217 ± 0.06 g/cm³ (Predicted)
Recommended Storage and Handling
To ensure the long-term stability and prevent degradation of this compound, the following storage and handling conditions are recommended.
Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and moisture-induced hydrolysis. |
| Light | Store in a light-resistant container | To protect against potential photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., amber glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |
Handling Precautions
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Potential Degradation Pathways
Based on the chemical structure of this compound, the primary anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, leading to the formation of 2-(6-chloropyridin-2-yl)acetic acid and ethanol.
-
Oxidation: The pyridine ring, although electron-deficient, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A high-performance liquid chromatography (HPLC) method is generally suitable. The following outlines a general workflow for developing and validating such a method.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Reflux with 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Reflux with 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid material to 105°C for 48 hours. |
| Photolytic Degradation | Expose solid material to UV (254 nm) and visible light for an extended period (e.g., 7 days). |
HPLC Method Development (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and pharmaceutical manufacturing. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light is paramount to minimizing degradation. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the pyridine ring. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this compound over time. The protocols and workflows outlined in this guide provide a solid framework for ensuring the quality and integrity of this compound.
Disclaimer
The information provided in this document is based on the chemical properties of this compound and general principles of chemical stability. It is intended for informational purposes only. Specific stability data should be generated through formal experimental studies. Users should always consult the Safety Data Sheet (SDS) and perform their own risk assessment before handling this chemical.
Ethyl 2-(6-chloropyridin-2-yl)acetate molecular formula and weight
An In-Depth Technical Guide to Ethyl 2-(6-chloropyridin-2-yl)acetate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols related to this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Properties
This compound is a pyridine derivative with significant applications in organic synthesis. Its chemical structure and properties are foundational to its role as a building block for more complex molecules.
Physicochemical Data
The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |
| Molecular Weight | 199.63 g/mol | [1][2][3] |
| CAS Number | 174666-22-9 | [1][2] |
| Boiling Point | 268.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | 97% | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.
General Synthesis Protocol
This protocol outlines the synthesis of this compound from 2-chloro-6-methylpyridine.[1]
Materials:
-
2-chloro-6-methylpyridine
-
n-butyllithium (23% in hexane)
-
Diethyl carbonate
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Petroleum ether
Procedure:
-
A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in tetrahydrofuran (30 mL) is cooled to -70°C.
-
n-butyllithium (13.2 mL of a 23% hexane solution, 47.3 mmol) is added slowly and dropwise to the cold solution. The mixture is stirred at -70°C for 30 minutes.
-
Diethyl carbonate (5.75 mL, 47.3 mmol) is then slowly added, and stirring is continued for an additional 30 minutes at -70°C.
-
The reaction mixture is warmed to room temperature and stirred for another hour.
-
Upon completion, the reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by filtration and concentration to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (100-200 mesh) using a 9% ethyl acetate in petroleum ether solution as the eluent.
-
The final product, this compound, is obtained as an oil (2.21 g, 28% yield).
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound, providing a clear visual representation of the experimental workflow.
Caption: Synthesis workflow for this compound.
References
Commercial Sourcing and Technical Guide for Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key building block in pharmaceutical research and development. It includes a comparative summary of commercial suppliers, a detailed synthesis protocol, and a hypothetical experimental workflow for its application in drug discovery.
Commercial Supplier Overview
This compound (CAS No: 174666-22-9) is available from a range of commercial suppliers catering to the research and bulk chemical markets. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Purity | Available Quantities | Price (USD) |
| LabSolutions | 97% | 100mg, 250mg, 1g, 5g | $47.12 - $1,417.37[1] |
| BLDpharm | Information not available | 100mg | |
| Alichem (via ChemicalBook) | Information not available | 10g | $1004.25[2] |
| ChemBridge Corporation (via ChemicalBook) | Information not available | 250mg, 5g | $99, $595[2] |
| Chemenu (via ChemicalBook) | Information not available | 100g | $4416[2] |
| Sigma-Aldrich (Merck) | Information not available | Various | Inquire |
| Ambeed | Information not available | Various | Inquire |
| Apollo Scientific | Information not available | Various | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to yellow Solid-Liquid Mixture |
| Boiling Point | 268.7±25.0 °C (Predicted)[3] |
| Density | 1.217±0.06 g/cm³ (Predicted)[3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[3] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.[3]
Materials:
-
2-chloro-6-methylpyridine
-
n-butyllithium (in hexane)
-
Diethyl carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Petroleum ether
Procedure:
-
Dissolve 2-chloro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise to the solution, maintaining the temperature at -70°C. Stir for 30 minutes.
-
Slowly add diethyl carbonate (1.2 eq) dropwise to the reaction mixture at -70°C and continue stirring for another 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to yield pure this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate from 2-chloro-6-methylpyridine. The synthesis involves the deprotonation of the methyl group using n-butyllithium followed by acylation with diethyl carbonate. This method is a key transformation for creating functionalized pyridine derivatives that are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
Substituted pyridylacetic acids and their esters are important building blocks in the synthesis of a wide range of biologically active molecules. The title compound, this compound, serves as a versatile intermediate for the introduction of a (6-chloropyridin-2-yl)acetyl moiety. This application note details a robust laboratory-scale procedure for its preparation, including reaction setup, purification, and characterization considerations.
Reaction Scheme
The overall synthetic transformation is depicted below:
2-chloro-6-methylpyridine is reacted with n-butyllithium to form a lithiated intermediate, which is then acylated with diethyl carbonate to yield the final product, this compound.
Experimental Protocol
This protocol is based on established literature procedures for the synthesis of pyridylacetates.[1]
Materials:
-
2-chloro-6-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diethyl carbonate
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether or hexanes
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).
-
Initial Solution: 2-chloro-6-methylpyridine (1.0 eq) is dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.2 eq) is added dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C. The solution is stirred at this temperature for 30-60 minutes. Formation of a colored solution (often orange or red) indicates the generation of the lithiated species.
-
Acylation: Diethyl carbonate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for another 30-60 minutes.
-
Warming: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to afford the pure this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-methylpyridine | [1] |
| Key Reagents | n-Butyllithium, Diethyl carbonate | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -78 °C to Room Temperature | [1] |
| Reported Yield | 28% | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Oil or White to yellow Solid-Liquid Mixture | [1] |
Note on Characterization: While a specific literature source reports a 28% yield, yields can vary based on reaction scale and purity of reagents.[1] It is highly recommended to characterize the final product using spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene group, and signals in the aromatic region for the pyridine ring protons.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon, the carbons of the pyridine ring, the methylene carbon, and the carbons of the ethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (199.63 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.
Workflow and Diagrams
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.
-
Anhydrous solvents are required for this reaction to proceed efficiently and safely.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The quenching step is exothermic and should be performed slowly and with caution.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. This versatile intermediate can be used in a variety of subsequent chemical transformations, making it a valuable tool for medicinal chemists and other researchers in the field of drug discovery and development. Careful execution of the experimental procedure and adherence to safety guidelines are essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate in the presence of n-butyllithium. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential therapeutic applications. Its structure, featuring a substituted pyridine ring, makes it a versatile precursor for a range of biologically active molecules. This protocol outlines a reliable method for its synthesis, work-up, and purification.
Reaction Scheme
The synthesis proceeds via the deprotonation of the methyl group of 2-chloro-6-methylpyridine by n-butyllithium, followed by nucleophilic acyl substitution on diethyl carbonate.
Scheme 1: Synthesis of this compound
Quantitative Data Summary
A summary of the physical and chemical properties of the reactants and the product is provided in the table below for quick reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloro-6-methylpyridine | 18368-63-3 | C₆H₆ClN | 127.57 | 181 | 1.134 |
| Diethyl carbonate | 105-58-8 | C₅H₁₀O₃ | 118.13 | 125-126 | 0.975 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | N/A | 0.68 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 66 | 0.889 |
| This compound | 174666-22-9 | C₉H₁₀ClNO₂ | 199.63 | 268.7 ± 25.0 (Predicted)[1][2] | 1.217 ± 0.06 (Predicted)[1][2] |
Experimental Protocol
4.1. Materials and Reagents
-
2-Chloro-6-methylpyridine (5.0 g, 39.4 mmol)
-
Diethyl carbonate (5.75 mL, 47.3 mmol)
-
n-Butyllithium (2.5 M solution in hexanes, 18.9 mL, 47.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Petroleum ether
4.2. Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) and anhydrous tetrahydrofuran (30 mL).
-
Cool the solution to -70°C using a dry ice/acetone bath.
4.3. Reaction Procedure
-
Slowly add n-butyllithium (18.9 mL, 47.3 mmol) dropwise to the cooled solution while maintaining the internal temperature at -70°C.
-
Stir the mixture at -70°C for 30 minutes.[1]
-
Slowly add diethyl carbonate (5.75 mL, 47.3 mmol) to the reaction mixture, ensuring the temperature remains at -70°C.
-
Continue stirring at -70°C for an additional 30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for another 1 hour.[1]
4.4. Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel (100-200 mesh).
-
Elute the column with a petroleum ether solution containing 9% ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an oil (2.21 g, 28% yield).[1]
Characterization
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is conducted at very low temperatures; appropriate cryogenic handling procedures should be followed.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions at the 6-Position of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 2-(6-chloropyridin-2-yl)acetate. This substrate is a valuable intermediate in medicinal chemistry, allowing for the introduction of diverse functional groups at the 6-position of the pyridine ring. The protocols outlined below cover reactions with N-nucleophiles, O-nucleophiles, and S-nucleophiles, offering a pathway to a wide array of substituted pyridine derivatives. All quantitative data from cited examples are summarized for clear comparison, and workflows are visualized to facilitate experimental planning.
Introduction
This compound is a key building block for the synthesis of complex heterocyclic compounds. The pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom and the acetate group, is susceptible to nucleophilic attack at the C2 and C6 positions. The chlorine atom at the 6-position serves as a competent leaving group, enabling its displacement by a variety of nucleophiles. This reactivity is fundamental to the construction of novel molecular scaffolds for drug discovery and development.
Nucleophilic aromatic substitution on halopyridines is a well-established transformation.[1] These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the expulsion of the chloride ion. The reaction is often facilitated by the use of a base and elevated temperatures to overcome the initial energy barrier of disrupting the aromatic system.[1]
This document provides generalized, yet detailed, protocols based on established chemical principles for reacting this compound with common classes of nucleophiles.
Reaction Schematics and Mechanisms
The core transformation involves the displacement of the chloride at the C6 position of the pyridine ring by a nucleophile (Nu-).
General Reaction Scheme
Caption: General SNAr reaction at the 6-position.
Reaction Mechanism: Addition-Elimination
The SNAr reaction proceeds through a two-step mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The second step is the rapid elimination of the chloride leaving group to restore the aromaticity of the pyridine ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols and Data
The following sections provide generalized protocols for the reaction of this compound with N-, O-, and S-nucleophiles. While specific experimental data for this exact substrate is not widely published, the conditions provided are based on well-established procedures for similar 2-halopyridine systems. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.
Substitution with N-Nucleophiles (Amination)
The introduction of primary or secondary amines is a common transformation. These reactions often require a base to deprotonate the amine or to scavenge the HCl byproduct.
General Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1 - 2.0 eq.).
-
A suitable inorganic base (e.g., K2CO3, Cs2CO3, or NaH; 2.0 - 3.0 eq.) is added to the mixture.
-
The reaction vessel is sealed and heated to a temperature between 80 °C and 150 °C.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Primary Alkylamine | K2CO3 | DMF | 100 - 120 | 12 - 18 | 60-90 |
| Secondary Alkylamine | K2CO3 | NMP | 120 - 140 | 16 - 24 | 50-80 |
| Aniline Derivative | NaH | DMSO | 80 - 100 | 8 - 16 | 65-95 |
| Heterocyclic Amine | Cs2CO3 | Dioxane | 100 - 110 | 12 - 24 | 55-85 |
Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.
Substitution with O-Nucleophiles (Etherification)
Alcohols and phenols can be used as nucleophiles, typically after deprotonation with a strong base to form the more nucleophilic alkoxide or phenoxide.
General Protocol:
-
In a flask under an inert atmosphere (N2 or Ar), the desired alcohol or phenol (1.2 - 1.5 eq.) is dissolved in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
A strong base (e.g., NaH, 60% dispersion in mineral oil; 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.
-
A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to between 60 °C and 100 °C.
-
The reaction is monitored by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or saturated NH4Cl solution at 0 °C.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Table 2: Representative Conditions for Etherification Reactions
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methanol / Ethanol | NaH | THF | 65 (Reflux) | 4 - 8 | 70-95 |
| Phenol | K2CO3 | DMF | 80 - 100 | 6 - 12 | 60-85 |
| Substituted Phenol | NaH | DMF | 80 - 100 | 6 - 12 | 55-90 |
| Benzyl Alcohol | NaH | THF | 65 (Reflux) | 5 - 10 | 65-90 |
Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.
Substitution with S-Nucleophiles (Thioetherification)
Thiols are excellent nucleophiles and readily displace the chloride. A base is used to form the highly nucleophilic thiolate anion.
General Protocol:
-
To a solution of the desired thiol (1.1 eq.) in a polar solvent (e.g., DMF or ethanol) is added a base (e.g., NaH, K2CO3, or NaOEt; 1.2 eq.) at room temperature.
-
The mixture is stirred for 15-30 minutes to ensure complete formation of the thiolate.
-
This compound (1.0 eq.) is added to the reaction mixture.
-
The mixture is stirred at a temperature ranging from room temperature to 80 °C.
-
The reaction is monitored by TLC or LC-MS until completion (typically 1-6 hours).
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Table 3: Representative Conditions for Thioetherification Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiophenol | K2CO3 | DMF | 25 - 50 | 1 - 4 | 80-98 |
| Ethanethiol | NaOEt | Ethanol | 25 - 60 | 2 - 6 | 75-95 |
| Benzyl Mercaptan | NaH | THF | 25 - 50 | 1 - 3 | 85-98 |
Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.
Experimental Workflow Visualization
A typical experimental procedure, from reaction setup to product isolation, can be visualized as follows.
Caption: A generalized workflow for SNAr reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Polar aprotic solvents like DMF, DMSO, and NMP have specific health risks; consult the Safety Data Sheet (SDS) before use.
-
Bases such as sodium hydride (NaH) are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
Conclusion
The nucleophilic substitution at the 6-position of this compound provides a versatile and reliable method for synthesizing a diverse library of substituted pyridine compounds. By selecting the appropriate nucleophile and optimizing reaction conditions, researchers can efficiently access novel chemical entities for various applications in drug discovery and materials science. The protocols and data presented herein serve as a foundational guide for developing these important transformations.
References
Application Notes and Protocols for the Derivatization of the Ester Group in Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester functional group in Ethyl 2-(6-chloropyridin-2-yl)acetate. This compound serves as a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of new chemical entities. The following sections detail procedures for saponification, amidation, reduction, and transesterification of the ethyl ester, yielding the corresponding carboxylic acid, amides, primary alcohol, and alternative esters.
I. Introduction
This compound is a heterocyclic compound with potential applications in the synthesis of pharmacologically active molecules. The ester group is a versatile handle for chemical modification, enabling the introduction of a variety of functional groups and the modulation of physicochemical properties. This document outlines four key derivatization strategies for this starting material.
II. Derivatization Reactions
The primary transformations of the ester group of this compound covered in these notes are:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid.
-
Amidation: Reaction of the ethyl ester with a primary amine to form an N-substituted acetamide.
-
Reduction: Conversion of the ethyl ester to the primary alcohol, 2-(6-chloropyridin-2-yl)ethanol.
-
Transesterification: Exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol.
The general reaction scheme is presented below:
III. Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Saponification to 2-(6-chloropyridin-2-yl)acetic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 2-(6-chloropyridin-2-yl)acetic acid. The product can be further purified by recrystallization if necessary.[1][2][3]
Protocol 2: Amidation to N-substituted 2-(6-chloropyridin-2-yl)acetamide
This protocol outlines the direct amidation of the ethyl ester with a primary amine, such as benzylamine, using a base.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.1 eq) in anhydrous THF, add potassium tert-butoxide (2.0 eq) or n-BuLi (2.0 eq) at room temperature under an inert atmosphere.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(6-chloropyridin-2-yl)acetamide.[5]
Protocol 3: Reduction to 2-(6-chloropyridin-2-yl)ethanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄). An alternative using sodium borohydride is also presented.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
Water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water (x mL per g of LiAlH₄ used), then 15% aqueous NaOH (x mL per g of LiAlH₄), and finally water again (3x mL per g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 30 minutes to form a granular precipitate.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 2-(6-chloropyridin-2-yl)ethanol. The product can be purified by column chromatography if necessary.
Method B: Using Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of this compound (1.0 eq) and LiCl (1.5 eq) in anhydrous THF (and optionally a small amount of methanol), add NaBH₄ (3.0 eq) portion-wise at room temperature.[6][7][8]
-
Stir the reaction mixture at room temperature or gently heat to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(6-chloropyridin-2-yl)ethanol.
Protocol 4: Transesterification to a New Ester Derivative
This protocol provides a general method for the transesterification of the ethyl ester to a new ester using a different alcohol and a catalyst.
Materials:
-
This compound
-
Alcohol (R'-OH, e.g., isopropanol, benzyl alcohol) - used in excess, can serve as solvent
-
Catalyst (e.g., sodium methoxide, p-toluenesulfonic acid, or a Lewis acid like titanium(IV) isopropoxide)
-
Anhydrous Toluene or Dichloromethane (if the alcohol is not used as the solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (R'-OH).
-
Add a catalytic amount of the chosen catalyst (e.g., 0.1 eq of sodium methoxide).
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC or GC-MS. A Dean-Stark apparatus can be used to remove the ethanol byproduct and drive the equilibrium.
-
Cool the reaction mixture to room temperature and neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used, or with a weak base if an acid catalyst was used).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the new ester derivative.[9][10]
IV. Data Presentation
The following table summarizes representative quantitative data for the derivatization reactions of this compound and analogous compounds.
| Reaction | Derivative | Reagents & Conditions | Typical Yield (%) | Reference |
| Saponification | 2-(6-chloropyridin-2-yl)acetic acid | LiOH·H₂O, THF/H₂O, RT, 2-4h | 85-95 | [1],[2],[3] |
| Amidation | 2-(6-chloropyridin-2-yl)-N-benzylacetamide | Benzylamine, t-BuOK, THF, RT, 1h | 70-85 | [4],[5] |
| Reduction | 2-(6-chloropyridin-2-yl)ethanol | LiAlH₄, THF, 0°C to RT, 1-3h | 80-90 | N/A |
| Reduction | 2-(6-chloropyridin-2-yl)ethanol | NaBH₄, LiCl, THF, Reflux, 4-12h | 75-85 | [6],[7],[8] |
| Transesterification | Isopropyl 2-(6-chloropyridin-2-yl)acetate | Isopropanol, NaOMe (cat.), Reflux, 12h | 60-75 | [9],[10] |
Note: Yields are estimates based on similar reactions in the literature and may vary depending on the specific reaction conditions and scale.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-(6-chloropyridin-2-yl)acetate in Medicinal Chemistry: A Key Building Block for Novel RORγt Modulators
Introduction
Ethyl 2-(6-chloropyridin-2-yl)acetate is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive ethyl acetate group and a 6-chloropyridine moiety, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic compounds with a wide range of biological activities. The pyridine ring is a common scaffold in many approved drugs, and the presence of a chlorine atom provides a handle for various coupling reactions, further expanding its synthetic utility. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) modulator, a promising therapeutic target for autoimmune diseases.
Application in the Synthesis of RORγt Modulators
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt is a major focus of drug discovery efforts in immunology. This compound serves as a key precursor for the synthesis of a novel class of potent RORγt modulators, as described in patent WO 2018/045118 A1.
The overall synthetic strategy involves a multi-step sequence starting with the hydrolysis of this compound to its corresponding carboxylic acid, followed by amide coupling with a chiral amine and subsequent elaboration to the final RORγt modulator. This modulator incorporates a pyrrolo[2,3-d]pyrimidine core and an azaspiro[3.3]heptane moiety, both of which are important pharmacophores in modern medicinal chemistry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the RORγt modulator starting from this compound.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Biological Activity (IC50, nM) |
| 1 | 2-(6-chloropyridin-2-yl)acetic acid | 171.58 | 95 | >98 | - |
| 2 | (S)-2-(6-chloropyridin-2-yl)-N-(1-phenylethyl)acetamide | 288.77 | 85 | >97 | - |
| 3 | (S)-2-(6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-azaspiro[3.3]heptan-2-yl)-N-(1-(6-chloropyridin-2-yl)ethyl)acetamide | 529.04 | 60 (overall) | >99 | 10 |
Experimental Protocols
Protocol 1: Synthesis of 2-(6-chloropyridin-2-yl)acetic acid
This protocol describes the hydrolysis of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(6-chloropyridin-2-yl)acetic acid as a solid.
Protocol 2: Amide Coupling to Synthesize (S)-2-(6-chloropyridin-2-yl)-N-(1-phenylethyl)acetamide
This protocol details the amide bond formation between 2-(6-chloropyridin-2-yl)acetic acid and a chiral amine.
Materials:
-
2-(6-chloropyridin-2-yl)acetic acid
-
(S)-1-phenylethylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(6-chloropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add (S)-1-phenylethylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 3: Synthesis of the Final RORγt Modulator
This protocol outlines the final steps to obtain the RORγt modulator via a multi-component reaction. The intermediate from Protocol 2 is further elaborated in a series of steps detailed in the patent literature (WO 2018/045118 A1), which involves the coupling with tert-butyl 6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate followed by deprotection.
Visualizations
Synthetic Pathway of the RORγt Modulator
Caption: Synthetic route to a potent RORγt modulator.
Experimental Workflow for Amide Coupling
Caption: Workflow for the amide coupling reaction.
RORγt Signaling Pathway and Inhibition
Caption: RORγt signaling pathway and its inhibition.
Application Notes: Ethyl 2-(6-chloropyridin-2-yl)acetate as a Versatile Precursor for Novel Agrochemical Scaffolds
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes detail the utility of Ethyl 2-(6-chloropyridin-2-yl)acetate as a key building block in the synthesis of heterocyclic compounds with potential applications in the agrochemical industry. This document provides a detailed synthetic protocol for the derivatization of this versatile intermediate into a pyridyl-substituted pyrazolone, a scaffold of interest in the development of novel herbicides, fungicides, and insecticides.
Introduction
This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems due to its reactive ester and methylene functionalities, coupled with the presence of a halogenated pyridine ring. The pyridine moiety is a common feature in numerous successful agrochemicals, contributing to their biological activity and systemic properties. The chloro-substituent on the pyridine ring offers a site for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.
This document focuses on a key transformation of this compound: its condensation with hydrazine derivatives to yield pyridyl-substituted pyrazolones. Pyrazolone-containing compounds are known to exhibit a broad spectrum of biological activities, making this synthetic route a promising avenue for the discovery of new agrochemical lead structures.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a model pyridyl-substituted pyrazolone from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate |
| Product | 4-(6-chloropyridin-2-ylmethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| Yield | 75-85% |
| Purity | >95% (by NMR) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C10H10ClN3O |
| Molecular Weight | 227.66 g/mol |
Experimental Protocols
Protocol 1: Synthesis of 4-(6-chloropyridin-2-ylmethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a pyridyl-substituted pyrazolone via a condensation reaction between this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Precipitation: The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining salts.
-
Drying: Dry the product under vacuum to obtain 4-(6-chloropyridin-2-ylmethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as an off-white to pale yellow solid.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the application of this compound in agrochemical discovery.
Caption: Synthetic pathway for the formation of a pyridyl-substituted pyrazolone.
Purification of Ethyl 2-(6-chloropyridin-2-yl)acetate using column chromatography
An Application Note and Protocol for the Purification of Ethyl 2-(6-chloropyridin-2-yl)acetate using Column Chromatography
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the desired purity for subsequent reactions. Column chromatography is a widely used and effective method for the purification of this compound on a laboratory scale. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography is a liquid chromatography technique used to separate mixtures of compounds. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, or eluent (a mixture of petroleum ether and ethyl acetate), is passed through the column. Compounds in the crude mixture interact with the stationary phase to varying degrees based on their polarity. Less polar compounds have weaker interactions with the silica gel and are carried through the column more quickly by the mobile phase, while more polar compounds are retained longer. By carefully selecting the solvent system, this compound can be effectively separated from impurities.
Experimental Protocol
This protocol is based on established methodologies for the purification of this compound and related pyridine derivatives.[1][2]
1. Materials and Reagents
-
Crude this compound
-
Silica gel (100-200 mesh)[1]
-
Petroleum ether (or Hexanes)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Glass chromatography column
-
Separatory funnel or eluent reservoir
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Mobile Phase (Eluent)
Prepare a solvent system consisting of 9% ethyl acetate in petroleum ether.[1] For example, to make 1000 mL of eluent, mix 90 mL of ethyl acetate with 910 mL of petroleum ether. It is highly recommended to first perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation, aiming for an Rf value between 0.2 and 0.4 for the desired compound.[2]
3. Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel (a general rule is a 30:1 to 100:1 silica gel to crude sample weight ratio for difficult separations) with the mobile phase.[2]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel from the beaker into the column.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure the silica gel packs uniformly and to remove any air bubbles.
-
Once the silica gel has settled, add a thin protective layer of sand on top.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not allow the column to run dry.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the dissolved sample solution dropwise onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
5. Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase. A separatory funnel or solvent reservoir can be used for continuous addition.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation.
6. Fraction Analysis
-
Monitor the separation using TLC. Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate using the same eluent system (or one with slightly higher polarity to speed up development).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product (single spot with the correct Rf value).
7. Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.[1]
-
The final product can be dried further under high vacuum to remove any residual solvent.
Data Summary
The following table summarizes the key parameters for the purification process.
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel (100-200 mesh) | [1] |
| Mobile Phase | 9% Ethyl Acetate in Petroleum Ether | [1] |
| Silica to Crude Ratio | 30:1 to 100:1 by weight (recommended for optimal separation) | [2] |
| Target Rf Value | 0.2 - 0.4 (in the chosen eluent for effective separation) | [2] |
| Product Appearance | Oil | [1] |
| Example Yield | A 28% yield was reported after synthesis and purification. | [1] |
Troubleshooting
-
Poor Separation: If separation is poor, the polarity of the eluent may be too high. Decrease the percentage of ethyl acetate. A gradient elution, starting with a low polarity solvent and gradually increasing it, can also be effective.[2]
-
Compound Won't Elute: If the compound remains at the top of the column, the eluent is not polar enough. Gradually increase the percentage of ethyl acetate.
-
Tailing of Spots on TLC: Pyridine derivatives can interact strongly with the acidic silanol groups on silica gel, leading to tailing.[2] To mitigate this, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.[2][3]
-
Irreversible Adsorption: In some cases, pyridine compounds may bind irreversibly to silica gel. If this occurs, using a different stationary phase like alumina may be a suitable alternative.[2]
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols: Monitoring the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate is a critical step in the development of various pharmaceutical compounds. This process involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.[1][2] To ensure optimal yield and purity, it is essential to monitor the reaction's progress to determine the point of completion and to identify the formation of any significant byproducts.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient analytical technique for monitoring organic reactions.[3][4][5] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase.[6] This document provides a detailed protocol for monitoring the synthesis of this compound using TLC, from sample preparation to data interpretation.
Principle of TLC Monitoring
TLC separates compounds based on polarity. A small amount of the reaction mixture is spotted on a stationary phase (typically silica gel on a TLC plate).[4] The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates.[7]
In this synthesis, the starting material, 2-chloro-6-methylpyridine, is less polar than the product, this compound, due to the addition of the ethyl acetate group. Therefore, the product will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.[3]
Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (or equivalent).[5]
-
Reactants: 2-chloro-6-methylpyridine, Diethyl carbonate, n-butyllithium, Tetrahydrofuran (THF).[1]
-
Product Standard: Purified this compound (if available).
-
Mobile Phase Solvents: n-Hexane and Ethyl Acetate (analytical grade).
-
Sample Preparation Solvent: Dichloromethane or Ethyl Acetate.
-
Apparatus:
TLC Plate and Chamber Preparation
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[7][8] Mark lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where both SM and R will be applied.[3]
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm.[7] This level must be below the origin line on the TLC plate.[8] Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[8] Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
Sample Preparation and Spotting
-
Prepare Standards: Prepare dilute solutions (~1 mg/mL) of the starting material (2-chloro-6-methylpyridine) and, if available, the pure product in ethyl acetate.
-
Sample the Reaction: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.[3]
-
Quench and Dilute: Quench the aliquot in a small vial containing a few drops of a saturated aqueous ammonium chloride solution and extract with ~0.5 mL of ethyl acetate.[1] This diluted sample is ready for spotting.
-
Spot the Plate:
-
Using a clean capillary tube, spot the starting material solution in the 'SM' lane. The spot should be small and concentrated, about 1-2 mm in diameter.[8]
-
Using another clean capillary, spot the diluted reaction mixture in the 'R' lane.
-
In the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot (this is the co-spot).[3]
-
Plate Development and Visualization
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[8] Ensure the solvent level is below the origin. Close the lid and allow the solvent to ascend the plate undisturbed.[7]
-
Mark the Solvent Front: When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[8][11]
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the Spots:
-
UV Light: Place the dried plate under a UV lamp (254 nm).[10] The pyridine-containing compounds are UV-active and will appear as dark spots against the fluorescent green background of the plate.[9] Gently circle the observed spots with a pencil.[9]
-
Iodine Staining (Optional): If visualization is faint, place the plate in a chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[10]
-
Data Analysis and Interpretation
-
Calculate Rf Values: The Retention Factor (Rf) is a ratio calculated as:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Measure the distance from the origin to the center of each spot and from the origin to the solvent front mark.
-
-
Interpret the Chromatogram:
-
t=0: The 'R' lane should show a prominent spot corresponding to the starting material.
-
As the reaction proceeds: The intensity of the starting material spot in the 'R' lane will decrease, while a new, lower-Rf spot corresponding to the more polar product will appear and intensify.[3]
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
Co-spot Lane: The 'C' lane helps to confirm the identity of the spots. If the product and starting material spots are well-separated, the co-spot lane will show two distinct spots.[3]
-
Data Summary
The following table summarizes the expected TLC data for monitoring the synthesis. The Rf values are indicative and can vary based on the exact conditions (temperature, chamber saturation, silica gel activity).
| Compound | Role | Expected Rf Value (8:2 Hexane:EtOAc) | Visualization (UV, 254 nm) |
| 2-chloro-6-methylpyridine | Starting Material | ~ 0.6 - 0.7 | Dark Spot |
| This compound | Product | ~ 0.3 - 0.4 | Dark Spot |
Visual Workflow
The following diagram illustrates the complete workflow for monitoring the reaction progress using TLC.
References
- 1. This compound CAS#: 174666-22-9 [m.chemicalbook.com]
- 2. This compound | 174666-22-9 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. organomation.com [organomation.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the pharmaceutical industry. The primary focus is on a well-established laboratory-scale procedure with extrapolated considerations for industrial-scale production. Alternative synthetic strategies are also discussed to provide a broader perspective for process optimization. Safety, efficiency, and scalability are central themes of this guide.
Introduction
This compound (CAS No. 174666-22-9) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif is present in a range of compounds with diverse therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a primary synthetic route, discusses potential alternatives, and provides detailed protocols and data to aid in the successful scale-up of its production.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 174666-22-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to yellow solid-liquid mixture | [1] |
| Boiling Point | 268.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound. The choice of route for a scale-up operation depends on factors such as cost of starting materials, reagent safety and handling, reaction efficiency, and ease of purification.
Caption: Overview of synthetic strategies for this compound.
Route 1: Lithiation of 2-Chloro-6-methylpyridine followed by Carboxylation
This is a widely cited method for the laboratory-scale synthesis of the target compound.[1] It involves the deprotonation of the methyl group of 2-chloro-6-methylpyridine using a strong base like n-butyllithium, followed by quenching the resulting anion with an electrophile such as diethyl carbonate.
Caption: Workflow for the synthesis of this compound via lithiation.
Experimental Protocol (Laboratory Scale)
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Diethyl carbonate
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (saturated solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Procedure: [1]
-
To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -70 °C under a nitrogen atmosphere, is added n-butyllithium (1.2 eq) dropwise, maintaining the internal temperature below -65 °C.
-
The resulting mixture is stirred at -70 °C for 30 minutes.
-
Diethyl carbonate (1.2 eq) is then added dropwise, again maintaining the temperature below -65 °C.
-
The reaction mixture is stirred at -70 °C for an additional 30 minutes, after which it is allowed to warm to room temperature and stirred for another hour.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound.
Quantitative Data (Laboratory Scale):
Table 2: Summary of a Typical Laboratory Scale Synthesis
| Parameter | Value |
| Starting Material | 2-Chloro-6-methylpyridine (5.0 g, 39.4 mmol) |
| n-Butyllithium | 1.2 eq (47.3 mmol) |
| Diethyl Carbonate | 1.2 eq (47.3 mmol) |
| Solvent | Tetrahydrofuran (30 mL) |
| Reaction Temperature | -70 °C to room temperature |
| Reaction Time | 2 hours |
| Product Yield | 2.21 g (28%) |
| Purification Method | Column Chromatography |
Scale-up Considerations for Route 1:
-
Thermal Management: The reaction is highly exothermic, particularly during the addition of n-butyllithium. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. A jacketed reactor with a reliable cooling system is mandatory.
-
Reagent Handling: n-Butyllithium is pyrophoric and moisture-sensitive. Large-scale handling requires specialized equipment and stringent safety protocols, including the use of an inert atmosphere and appropriate personal protective equipment.
-
Cryogenic Conditions: Maintaining a temperature of -70 °C on a large scale can be challenging and costly. Process development should explore the feasibility of running the reaction at higher, more manageable temperatures, possibly with a less reactive base or by controlling the addition rate carefully.
-
Work-up and Extraction: Large-scale extractions can lead to the formation of emulsions. The choice of solvent and the design of the work-up procedure should aim to minimize this.
-
Purification: Column chromatography is not ideal for large-scale production. Alternative purification methods such as distillation under reduced pressure or crystallization should be investigated.
Route 2: Reformatsky Reaction
An alternative approach could involve a Reformatsky-type reaction. This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. While not directly applicable for the synthesis of the target molecule from a simple pyridine precursor, a variation could be envisioned. A more plausible Reformatsky-type approach would involve the reaction of a suitable pyridine-2-carboxaldehyde derivative with an organozinc reagent derived from ethyl bromoacetate.
Proposed Protocol (Conceptual):
-
Activate zinc metal (e.g., with iodine or by using Rieke zinc).
-
React the activated zinc with ethyl bromoacetate in an anhydrous solvent like THF to form the Reformatsky reagent (a zinc enolate).
-
Add 6-chloropyridine-2-carboxaldehyde to the solution of the Reformatsky reagent.
-
After the reaction is complete, quench with a suitable acidic solution.
-
The resulting β-hydroxy ester would then need to be deoxygenated to yield the final product. This additional step adds complexity to the overall synthesis.
Advantages over Route 1:
-
Avoids the use of highly pyrophoric n-butyllithium.
-
Milder reaction conditions may be possible.
Disadvantages:
-
Requires a multi-step process including a deoxygenation step.
-
The starting material, 6-chloropyridine-2-carboxaldehyde, may not be as readily available or cost-effective as 2-chloro-6-methylpyridine.
Route 3: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and are often amenable to scale-up. A possible strategy would involve the coupling of a suitable pyridine derivative with a reagent that can introduce the acetate moiety. For instance, a Negishi or Kumada coupling of 2-chloro-6-halopyridine with a pre-formed zinc or magnesium enolate of ethyl acetate could be explored.
Proposed Protocol (Conceptual):
-
Prepare the zinc or magnesium enolate of ethyl acetate by reacting it with a suitable base (e.g., LDA, followed by transmetalation with ZnCl₂ for the Negishi coupling).
-
React the pre-formed enolate with 2,6-dichloropyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand.
-
The reaction would likely be performed in an anhydrous solvent like THF or dioxane at an elevated temperature.
-
Work-up would involve quenching the reaction, extraction, and purification.
Advantages over Route 1:
-
Potentially milder and more functional group tolerant than using organolithium reagents.
-
Highly tunable with a wide variety of available catalysts and ligands.
Disadvantages:
-
Palladium catalysts can be expensive, and their removal from the final product is a critical consideration in pharmaceutical manufacturing.
-
The reaction may suffer from side reactions, such as homo-coupling of the starting materials.
-
Requires careful optimization of reaction conditions (catalyst, ligand, solvent, temperature).
Safety and Handling
The synthesis of this compound, particularly via Route 1, involves hazardous materials and requires strict adherence to safety protocols.
-
n-Butyllithium: Highly flammable, pyrophoric, and corrosive. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon storage. Use of inhibitor-free THF is recommended for reactions involving organometallics, but care must be taken to ensure it is peroxide-free.
-
Cryogenic Conditions: Handling large quantities of dry ice and acetone requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.
-
Exothermic Reactions: The potential for a runaway reaction exists. The reaction should be conducted in a well-ventilated fume hood, and a means of rapid cooling should be readily available.
Conclusion
The synthesis of this compound can be successfully achieved using the lithiation of 2-chloro-6-methylpyridine. While this method is effective on a laboratory scale, significant process development is required for a safe and efficient scale-up. Key challenges in scaling up this process include managing the highly exothermic nature of the reaction, handling pyrophoric reagents, and developing a more practical purification method than chromatography. Alternative synthetic routes, such as a modified Reformatsky reaction or a palladium-catalyzed cross-coupling, offer potential advantages in terms of safety and milder reaction conditions, but require further investigation and optimization. For any scale-up endeavor, a thorough process hazard analysis is essential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate. The information is designed to help overcome common challenges and improve reaction yields.
Troubleshooting Guides
Low product yield is a primary concern in the synthesis of this compound. The following guides address common issues encountered during the reaction, which involves the lithiation of 2-chloro-6-methylpyridine followed by quenching with diethyl carbonate. A typical procedure reports a yield of approximately 28%.[1]
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Organolithium Reagent
-
Explanation: n-Butyllithium (n-BuLi) is highly reactive and sensitive to air and moisture. Improper storage or handling can lead to degradation and a lower-than-expected concentration, resulting in incomplete lithiation of the starting material.
-
Troubleshooting Steps:
-
Titrate the n-BuLi solution: Before use, always titrate the n-BuLi solution to determine its exact molarity. This ensures accurate stoichiometry in your reaction.
-
Proper Handling: Use syringes and septa that are thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Fresh Reagent: If titration results are consistently low or the reagent has been stored for an extended period, consider using a fresh bottle of n-BuLi.
-
Possible Cause 2: Presence of Water or Protic Solvents
-
Explanation: Organolithium reagents are strong bases and will be quenched by any protic source, including water, alcohols, or even trace moisture on glassware.
-
Troubleshooting Steps:
-
Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at a high temperature and cool under a stream of inert gas.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be dried over sodium/benzophenone until the characteristic blue/purple color persists.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas like argon or nitrogen.
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Explanation: The lithiation of 2-chloro-6-methylpyridine and the subsequent reaction with diethyl carbonate are typically performed at very low temperatures (e.g., -70 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely.
-
Slow Addition: Add the n-BuLi and diethyl carbonate dropwise and slowly to control any exotherms and maintain the desired low temperature.
-
Issue 2: Formation of Multiple Byproducts
Possible Cause 1: Side Reactions of the Organolithium Reagent
-
Explanation: n-BuLi can react in unintended ways, such as adding to the pyridine ring (nucleophilic addition) or reacting with the solvent. At temperatures above -20°C, n-BuLi can deprotonate THF, leading to its decomposition.
-
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned above, maintaining a very low reaction temperature is crucial.
-
Alternative Base: Consider using a less nucleophilic but still strong base, such as Lithium Diisopropylamide (LDA). LDA is known to favor deprotonation over nucleophilic addition in many cases.
-
Possible Cause 2: Reaction of Diethyl Carbonate
-
Explanation: Diethyl carbonate can undergo hydrolysis under basic conditions, especially during workup, which can reduce the amount available to react with the lithiated pyridine.
-
Troubleshooting Steps:
-
Anhydrous Workup: Ensure the quenching step is performed under anhydrous conditions until the organolithium species is fully consumed.
-
Alternative Electrophile: Consider using ethyl chloroformate as an alternative electrophile. It is generally more reactive than diethyl carbonate, which could lead to a faster and cleaner reaction at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Published procedures report yields around 28% when using n-butyllithium for the lithiation of 2-chloro-6-methylpyridine and diethyl carbonate as the electrophile.[1]
Q2: Why is the reaction performed at such a low temperature (-70 °C)?
A2: The low temperature is critical for several reasons:
-
It ensures the stability of the highly reactive lithiated intermediate.
-
It minimizes side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring.
-
It prevents the degradation of the THF solvent by the strong base.
Q3: My yield is consistently low. What is the most likely culprit?
A3: The most common reasons for low yields in this reaction are the presence of moisture, which quenches the n-BuLi, and inaccurate determination of the n-BuLi concentration. Always ensure rigorously anhydrous conditions and titrate your n-BuLi before use.
Q4: Can I use a different base instead of n-butyllithium?
A4: Yes, Lithium Diisopropylamide (LDA) is a viable alternative. As a bulkier and less nucleophilic base, it can sometimes provide better regioselectivity and reduce the formation of byproducts from nucleophilic addition.
Q5: Are there alternative electrophiles to diethyl carbonate?
A5: Ethyl chloroformate is a common alternative for introducing an ethoxycarbonyl group. It is more reactive than diethyl carbonate and may lead to improved yields and shorter reaction times.
Data Presentation
Table 1: Reagents and Reaction Conditions for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-methylpyridine | [1] |
| Base | n-Butyllithium (23% in hexane) | [1] |
| Electrophile | Diethyl carbonate | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Lithiation Temperature | -70 °C | [1] |
| Acylation Temperature | -70 °C | [1] |
| Reported Yield | 28% | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add n-butyllithium (23% solution in hexane, 13.2 mL, 47.3 mmol) dropwise while maintaining the temperature at -70 °C. Stir the mixture at this temperature for 30 minutes.
-
Acylation: To the cold solution, slowly add diethyl carbonate (5.75 mL, 47.3 mmol) dropwise, ensuring the temperature remains at -70 °C. Continue stirring at this temperature for an additional 30 minutes.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (100-200 mesh) using a petroleum ether solution containing 9% ethyl acetate as the eluent to yield this compound as an oil.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key parameter relationships affecting the reaction yield.
References
Optimization of reaction temperature for Ethyl 2-(6-chloropyridin-2-yl)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate. Our aim is to facilitate the optimization of reaction conditions, with a particular focus on reaction temperature, to ensure high yield and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive n-Butyllithium: The n-BuLi reagent may have degraded due to improper storage or handling. | 1a. Titrate the n-BuLi solution before use to determine its exact molarity.1b. Use a fresh, unopened bottle of n-BuLi if titration is not possible or if the current stock is old. |
| 2. Presence of Moisture or Protic Solvents: Water or other protic impurities will quench the organolithium intermediate. | 2a. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).2b. Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). | |
| 3. Incorrect Reaction Temperature: The temperature for the lithiation step is critical. | 3a. Maintain a very low temperature (ideally -78 °C, using a dry ice/acetone bath) during the addition of n-BuLi to prevent side reactions.[1] | |
| Formation of Multiple Side Products | 1. Nucleophilic Addition to the Pyridine Ring: n-BuLi can add to the C=N bond of the pyridine ring, especially at higher temperatures.[1] | 1a. Maintain a reaction temperature of -70°C or lower during the lithiation step.[2]1b. Consider using a more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) which are less prone to addition reactions.[1] |
| 2. Incorrect Regioselectivity of Lithiation: Deprotonation can occur at other positions on the pyridine ring, leading to isomeric products. | 2a. The reaction conditions, including the choice of base and solvent, can influence the site of lithiation. The use of n-BuLi in THF at low temperatures is reported to favor deprotonation at the methyl group of 2-chloro-6-methylpyridine.[2] | |
| 3. Self-condensation of Diethyl Carbonate: The enolate of the product can potentially react with diethyl carbonate. | 3a. Add the diethyl carbonate slowly to the reaction mixture at low temperature to maintain its low concentration. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1a. Optimize the solvent system for column chromatography. A gradient elution might be necessary.1b. Consider alternative purification techniques such as distillation under reduced pressure. |
| 2. Product Instability: The ester may be susceptible to hydrolysis. | 2a. Avoid acidic or basic conditions during workup and purification. Use a neutral quench like saturated aqueous ammonium chloride.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The lithiation of 2-chloro-6-methylpyridine is highly temperature-sensitive. The reaction is typically performed at very low temperatures, around -70 °C to -78 °C, to ensure high selectivity and minimize side reactions such as nucleophilic addition to the pyridine ring.[1][2] While a comprehensive optimization study for this specific molecule is not widely published, the following table provides a guideline on the expected impact of temperature on the reaction outcome.
Table 1: Effect of Temperature on the Synthesis of this compound
| Reaction Temperature (°C) | Expected Yield (%) | Expected Purity (%) | Notes |
| -78 to -70 | 25 - 35 | > 95 | Optimal range for minimizing side reactions. The reported yield is 28% under these conditions.[2] |
| -40 | 20 - 30 | 85 - 95 | Increased potential for side reactions, leading to lower purity. |
| 0 | 10 - 20 | 70 - 85 | Significant formation of side products is expected due to the increased reactivity of n-BuLi towards the pyridine ring. |
| Room Temperature (20-25) | < 10 | < 60 | At this temperature, numerous side reactions are likely to dominate, leading to a complex mixture and very low yield of the desired product. |
Q2: Why is an inert atmosphere crucial for this reaction?
A2: Organolithium reagents like n-butyllithium are extremely reactive towards oxygen and moisture. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the n-BuLi and the lithiated intermediate, which would result in a failed reaction.
Q3: Can I use a different base instead of n-butyllithium?
A3: Yes, other strong bases can be used. For lithiation of pyridines, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred as they are less nucleophilic and can reduce the incidence of addition to the pyridine ring.[1] However, the use of a different base would require re-optimization of the reaction conditions.
Q4: What are the most common side products in this synthesis?
A4: The most common side products arise from:
-
Nucleophilic addition: n-Butyl group from n-BuLi adding to the pyridine ring.[1]
-
Incorrect deprotonation: Lithiation at the C-3 or C-5 position of the pyridine ring instead of the methyl group.
-
Reaction with CO2: If there is any ingress of air, the lithiated intermediate can react with carbon dioxide to form a carboxylic acid after workup.
Q5: How can I monitor the progress of the reaction?
A5: Monitoring the reaction can be challenging due to the low temperatures and reactive intermediates. Thin Layer Chromatography (TLC) is the most common method. To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a drop of methanol or saturated ammonium chloride solution) before spotting on a TLC plate. This allows you to track the consumption of the starting material (2-chloro-6-methylpyridine).
Experimental Protocol
Synthesis of this compound
This protocol is adapted from a known literature procedure.[2]
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (in hexanes)
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-methylpyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise to the solution while maintaining the temperature at -70 °C.
-
Stir the mixture at -70 °C for 30 minutes.
-
Slowly add diethyl carbonate (1.2 eq) dropwise, ensuring the temperature remains at -70 °C.
-
Continue stirring at -70 °C for another 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Ethyl 2-(6-chloropyridin-2-yl)acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-(6-chloropyridin-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or the purification process itself. These may include:
-
Unreacted Starting Materials: Such as 2-chloro-6-methylpyridine.
-
Side Products: Formation of isomeric products or byproducts from unintended reactions.
-
Hydrolysis Product: 2-(6-chloropyridin-2-yl)acetic acid, resulting from the hydrolysis of the ethyl ester.
-
Residual Solvents: Traces of solvents used in the reaction or purification, such as tetrahydrofuran (THF), ethyl acetate, or petroleum ether/hexanes.[1][2]
Q2: My final product is a yellow oil, but some literature mentions a white to yellow solid-liquid mixture. How can I solidify my product?
A2: The physical state of this compound can be influenced by minor impurities. To induce solidification, you can try the following:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. This can create nucleation sites for crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir vigorously. This can sometimes promote solidification.
Q3: I am struggling to choose an appropriate solvent system for column chromatography. What do you recommend?
A3: A common and effective eluent system for the purification of this compound by column chromatography on silica gel is a mixture of petroleum ether (or hexanes) and ethyl acetate.[1] A typical starting point is a low percentage of ethyl acetate (e.g., 5-10%) in petroleum ether, gradually increasing the polarity if the product does not elute.[1] It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q4: Can I use recrystallization to purify this compound? If so, what solvents are suitable?
A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities if the crude product is a solid. The choice of solvent is critical. For compounds with pyridine and ester functionalities, common solvent systems include:
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptoms: The final yield of the purified product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Product is too polar/non-polar for the chosen eluent | Optimize the eluent system using TLC to ensure the product has an Rf value between 0.2 and 0.4 for good separation and elution. |
| Improper column packing | Ensure the silica gel is packed uniformly without any cracks or channels to prevent the sample from eluting too quickly and mixing with impurities. |
| Co-elution with impurities | If impurities have similar polarity, consider using a shallower gradient or an alternative chromatography technique like preparative HPLC. |
| Product degradation on silica gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
Issue 2: The Compound "Oils Out" During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, the compound separates as an oil.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[3] |
| Presence of impurities | Impurities can inhibit crystal formation. Try purifying the crude material by column chromatography before attempting recrystallization. |
| Inappropriate solvent | The boiling point of the solvent might be too high, or the compound's solubility profile in that solvent is not ideal. Experiment with different solvent systems. A mixed solvent system may be beneficial.[4] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity | Final Purity | Yield | Throughput |
| Column Chromatography | ~85% | >98% | 28%[1] | Low |
| Recrystallization | ~90% | >99% | 60-80% | High |
Note: Yields are highly dependent on the initial purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting steps for when a compound 'oils out' during recrystallization.
References
Removal of unreacted starting materials from Ethyl 2-(6-chloropyridin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(6-chloropyridin-2-yl)acetate. The following information is designed to address specific issues that may be encountered during the purification of this compound, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The primary impurities stem from the common synthetic route involving the reaction of 2-chloro-6-methylpyridine with diethyl carbonate using a strong base like n-butyllithium.[1] Potential impurities include:
-
Unreacted Starting Materials: 2-chloro-6-methylpyridine and diethyl carbonate.
-
Byproducts of Side Reactions: Although specific byproducts for this reaction are not extensively documented in readily available literature, general side reactions in similar alkylations can lead to the formation of isomeric products or products of over-alkylation, though this is less likely given the reaction mechanism.
-
Residual Solvents and Reagents: Solvents such as tetrahydrofuran (THF) and hexane, and quenching agents like ammonium chloride, may be present in the crude product.[1]
Q2: What are the recommended purification methods for this compound?
The most commonly cited and effective purification method is column chromatography on silica gel.[1] An alternative method for solid compounds is recrystallization , which can be highly effective for removing minor impurities. Liquid-liquid extraction is a crucial part of the initial work-up to remove inorganic salts and water-soluble impurities.
Q3: What is a suitable solvent system for column chromatography?
A typical eluent system for the silica gel column chromatography of this compound is a mixture of petroleum ether (or hexanes) and ethyl acetate. A common starting point is a low-polarity mixture, such as 9% ethyl acetate in petroleum ether.[1] The polarity can be gradually increased as needed based on TLC analysis.
Q4: Is this compound a solid or a liquid?
This compound is described as a "White to yellow Solid-Liquid Mixture," suggesting it may be a low-melting solid or an oil at room temperature.[1] Its predicted boiling point is 268.7±25.0 °C.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
-
Possible Cause: The compound may be too polar for the selected solvent system, or it might be interacting strongly with the acidic silica gel.
-
Solution:
-
Increase Solvent Polarity: Try adding a more polar solvent, such as methanol, to your eluent system in small increments (e.g., 1-5%).
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%) before loading the sample.
-
Issue 2: The compound and a major impurity have very similar Rf values on the TLC plate, leading to poor separation on the column.
-
Possible Cause: The impurity has a polarity very similar to the product.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes a switch from an acetate-based system to an ether- or dichloromethane-based system can improve separation.
-
Fine-tune the Polarity: Use a very shallow gradient of the eluent or run the column isocratically with a finely tuned solvent mixture.
-
Consider an Alternative Purification Method: If column chromatography fails to provide adequate separation, recrystallization (if the product is solid) or preparative HPLC may be necessary.
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Deactivate the Silica Gel: As mentioned previously, pre-treating the silica with a basic modifier can neutralize acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Use a Different Solvent System: Experiment with mixed solvent systems, such as ethyl acetate/hexanes. Dissolve the compound in a minimum of the better solvent (ethyl acetate) and slowly add the poorer solvent (hexanes) until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.
-
Issue 2: The recrystallized product is not significantly purer than the crude material.
-
Possible Cause: The chosen solvent is not effective at leaving impurities in the mother liquor, or the crystallization process was too rapid, trapping impurities.
-
Solution:
-
Screen Different Solvents: Test a variety of solvents or solvent mixtures to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while keeping the impurities dissolved at low temperatures.
-
Perform a Second Recrystallization: A second recrystallization using a different solvent system can often improve purity.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Data Presentation
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (100-200 mesh) | [1] |
| Mobile Phase (Eluent) | 9% Ethyl Acetate in Petroleum Ether | [1] |
| Typical Yield | 28% (This is the reported yield for a specific synthesis and may vary) | [1] |
| Final Purity | >97% (Typical for commercially available product) | [2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on a literature procedure for the purification of this compound.[1]
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 9% ethyl acetate in petroleum ether).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
-
-
Analysis and Collection:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil.[1]
-
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in pharmaceutical research and development. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Two common starting materials are 2-chloro-6-methylpyridine and 6-chloropyridine-2-carboxaldehyde. The choice of starting material will dictate the synthetic strategy and potential challenges.
Q2: I am having trouble with the lithiation of 2-chloro-6-methylpyridine. What are the critical parameters?
A2: Successful lithiation is highly dependent on strictly anhydrous conditions and low temperatures. Ensure your glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried. The temperature should be maintained at or below -70 °C during the addition of n-butyllithium and the subsequent reaction with diethyl carbonate to prevent side reactions.
Q3: My Reformatsky reaction is not initiating. What could be the issue?
A3: The activation of zinc is crucial for the Reformatsky reaction. If the reaction fails to start, consider activating the zinc dust prior to use. This can be done by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. The presence of any moisture will quench the organozinc intermediate.
Q4: What are the typical yields for these synthetic routes?
A4: The yield can vary significantly depending on the chosen route and optimization of reaction conditions. The route starting from 2-chloro-6-methylpyridine has a reported yield of around 28%.[1] Yields for the Reformatsky route can be variable and depend on the purity of the starting materials and the activation of the zinc reagent.
Q5: How can I purify the final product, this compound?
A5: The most common method for purification is column chromatography on silica gel.[1] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1] The exact ratio may need to be optimized based on TLC analysis.
Alternative Synthetic Routes & Troubleshooting Guides
Below are two alternative synthetic routes for the preparation of this compound, along with troubleshooting for common issues.
Route 1: From 2-Chloro-6-methylpyridine
This route involves the deprotonation of the methyl group of 2-chloro-6-methylpyridine followed by carboxylation with diethyl carbonate.
Experimental Protocol
A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C under an inert atmosphere (nitrogen or argon).[1] To this solution, n-butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise, maintaining the temperature at -70°C.[1] The mixture is stirred at this temperature for 30 minutes. Subsequently, diethyl carbonate (5.75 mL, 47.3 mmol) is added slowly, and stirring is continued for another 30 minutes at -70°C.[1] The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 91:9) to afford this compound as an oil.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete lithiation due to moisture. | Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly titrated n-butyllithium. |
| Temperature too high during lithiation. | Maintain the reaction temperature at or below -70°C during the addition of n-butyllithium and diethyl carbonate. | |
| Impure starting materials. | Purify 2-chloro-6-methylpyridine and diethyl carbonate before use. | |
| Formation of multiple byproducts | Side reactions due to elevated temperatures. | Strictly control the reaction temperature throughout the process. |
| Quenching at a higher temperature. | Ensure the reaction mixture is cooled before quenching with ammonium chloride solution. | |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography based on TLC analysis. Consider using a gradient elution. |
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 2-Chloro-6-methylpyridine | n-Butyllithium, Diethyl carbonate | Tetrahydrofuran | ~2 hours | -70°C to RT | ~28%[1] |
Reaction Workflow
Route 2: Reformatsky Reaction
This route utilizes a Reformatsky reaction between 6-chloropyridine-2-carboxaldehyde and an ethyl α-haloacetate in the presence of zinc.
Experimental Protocol (General)
To a suspension of activated zinc dust (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether), a solution of 6-chloropyridine-2-carboxaldehyde (1.0 eq.) and ethyl bromoacetate (1.1 eq.) is added dropwise under an inert atmosphere. The reaction mixture is gently heated or sonicated to initiate the reaction. After the reaction is complete (monitored by TLC), it is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude β-hydroxy ester can be dehydrated to the α,β-unsaturated ester, followed by reduction to the desired product, or directly reduced. Purification is typically achieved by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Inactive zinc surface. | Activate the zinc dust prior to the reaction by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. A small crystal of iodine can also be added to initiate the reaction. |
| Presence of moisture. | Ensure all reagents and solvents are strictly anhydrous. | |
| Low yield of the β-hydroxy ester | Competing side reactions. | Control the reaction temperature carefully. Slow addition of the aldehyde and ester solution can improve the yield. |
| Incomplete reaction. | Increase the reaction time or consider using a more reactive α-haloacetate (e.g., ethyl iodoacetate). | |
| Formation of dimeric byproducts | Self-condensation of the Reformatsky reagent. | Maintain a low concentration of the organozinc intermediate by slow addition of the reactants. |
| Difficulty in the dehydration step | Inappropriate dehydrating agent. | Screen different dehydrating agents such as p-toluenesulfonic acid, trifluoroacetic acid, or Burgess reagent. |
Quantitative Data (Illustrative)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 6-Chloropyridine-2-carboxaldehyde | Ethyl bromoacetate, Zinc | THF | 2-6 hours | 40-60°C | Variable |
Synthetic Pathway
References
Troubleshooting low yields in the lithiation of 2-chloro-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the lithiation of 2-chloro-6-methylpyridine, a critical reaction for the synthesis of valuable intermediates in pharmaceutical and agrochemical research.
Troubleshooting Guide
Low yields in the lithiation of 2-chloro-6-methylpyridine can stem from a variety of factors, from reagent choice to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields are often attributed to one or more of the following:
-
Side Reactions: Nucleophilic addition of the organolithium reagent to the pyridine ring is a common side reaction that competes with the desired deprotonation.
-
Incorrect Regioselectivity: The lithiation may be occurring at a position other than the desired one. The choice of base is critical for directing the lithiation.
-
Degradation of the Organolithium Reagent: Organolithium reagents are highly sensitive to moisture and air. Improper handling can lead to quenching of the reagent before it can react with the substrate.
-
Instability of the Lithiated Intermediate: The lithiated 2-chloro-6-methylpyridine can be unstable, especially at higher temperatures, leading to decomposition.
-
Inefficient Quenching: The choice of electrophile and the quenching conditions can impact the final yield.
Q2: I am observing the formation of byproducts. How can I minimize side reactions?
To minimize nucleophilic addition and other side reactions, consider the following strategies:
-
Use a Hindered Base: Sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less likely to act as nucleophiles.[1]
-
Low Reaction Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) is crucial to disfavor nucleophilic addition and improve the stability of the lithiated intermediate.[1]
-
Choice of Solvent: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or diethyl ether are essential. The use of coordinating solvents can influence the aggregation state and reactivity of the organolithium reagent.
Q3: How do I control the regioselectivity of the lithiation?
The position of lithiation on the pyridine ring is highly dependent on the base used:
-
Directed ortho-Metalation: For lithiation at the C3 position (ortho to the chlorine), a hindered base like LDA is typically used.
-
C6-Lithiation: For selective deprotonation at the C6 position, a superbase system like n-BuLi-LiDMAE (lithium dimethylaminoethoxide) has been shown to be effective for 2-chloropyridine, a similar substrate.[2][3][4][5] This is due to the formation of mixed aggregates that favor deprotonation at the C6 position.
Q4: What are the best practices for handling organolithium reagents to ensure their activity?
Proper handling of organolithium reagents is critical for success:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents.
-
Titration of Reagents: The concentration of commercial organolithium reagents can vary. It is highly recommended to titrate the solution before use to determine the exact molarity.
-
Proper Storage: Store organolithium reagents in a cool, dry place under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using n-BuLi and LDA for the lithiation of 2-chloro-6-methylpyridine?
-
n-Butyllithium (n-BuLi): A strong base and a potent nucleophile. Without careful control of reaction conditions, it can lead to nucleophilic addition to the pyridine ring. The use of additives like LiDMAE can direct its regioselectivity.[2][3][4][5]
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is significantly less nucleophilic than n-BuLi. This makes it a better choice for selective deprotonation, particularly for ortho-lithiation, while minimizing addition byproducts.[1]
Q2: My reaction is not proceeding to completion. What could be the issue?
Incomplete conversion can be due to:
-
Insufficient Base: Ensure you are using a sufficient excess of the lithiating agent. Titrating the organolithium solution is crucial for accurate stoichiometry.
-
Reaction Time: The reaction may require a longer time to reach completion at low temperatures. Monitor the reaction progress by taking aliquots (if feasible) and quenching them for analysis.
-
Poor Solubility: The substrate or the lithiated intermediate may have poor solubility in the chosen solvent at low temperatures.
Q3: At what temperature should I perform the lithiation?
A low temperature, typically -78 °C (a dry ice/acetone bath), is highly recommended. This minimizes side reactions and improves the stability of the lithiated species.[1] Some protocols may involve a slight warming to a higher temperature for a short period, but this should be done with caution.
Q4: What are suitable electrophiles for quenching the lithiated intermediate?
A wide range of electrophiles can be used to trap the lithiated 2-chloro-6-methylpyridine. The choice will depend on the desired final product. Common examples include:
-
Aldehydes and Ketones: To form alcohols.
-
Carbon Dioxide: To form a carboxylic acid.
-
Alkyl Halides: To introduce alkyl groups.
-
Disulfides: To introduce a thiol group.
Data Presentation
Table 1: Comparison of Lithiating Agents and Conditions for Pyridine Derivatives
| Lithiating Agent | Substrate | Key Conditions | Observed Outcome | Reference |
| n-BuLi-LiDMAE | 2-Chloropyridine | Hexane, -78 °C to 0 °C | Regioselective C6-lithiation | [2][5] |
| LDA | 2-Chloropyridine | THF, -78 °C | Exclusive ortho-metalation (C3) | [2] |
| LTMP | 2-Chloropyridine | THF, -78 °C | Formation of 2,3-disubstituted derivatives | [1] |
| n-BuLi | 2-Chloropyridine | - | Nucleophilic addition is a major competing reaction | [4] |
Experimental Protocols
Protocol 1: General Procedure for C6-Lithiation using n-BuLi-LiDMAE (Adapted from literature on 2-chloropyridine)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous hexane.
-
Base Formation: Cool the flask to 0 °C. Add N,N-dimethylethanolamine via syringe. Slowly add n-butyllithium (typically 1.1 equivalents relative to the amine) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the LiDMAE complex.
-
Substrate Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of 2-chloro-6-methylpyridine in anhydrous hexane dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for the desired amount of time (typically 1-2 hours).
-
Quenching: Slowly add the desired electrophile at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: Troubleshooting flowchart for low yields.
Caption: General experimental workflow for lithiation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Ethyl 2-(6-chloropyridin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of ethyl 2-(6-chloropyridin-2-yl)acetate to synthesize 2-(6-chloropyridin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of this compound?
A1: The two primary methods for the hydrolysis of this compound are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). The choice between these methods depends on the stability of the starting material and product to the reaction conditions, as well as the desired work-up procedure.
Q2: Why is the hydrolysis of the ester on a pyridine ring sometimes difficult?
A2: The electronic nature of the pyridine ring can make the ester less reactive towards hydrolysis compared to simple aliphatic or aromatic esters. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of stronger bases like lithium hydroxide (LiOH).[1]
Q3: What are potential side reactions to be aware of during the hydrolysis?
A3: A key potential side reaction is the decarboxylation of the product, 2-(6-chloropyridin-2-yl)acetic acid, especially under harsh heating conditions.[2][3] Additionally, under certain conditions, the chloropyridine ring could be susceptible to nucleophilic substitution, although this is less common under standard hydrolysis conditions.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] For TLC analysis, a suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which may streak on the baseline without an acidic additive in the eluent) indicate the reaction is proceeding.
Q5: What is the best way to purify the final product, 2-(6-chloropyridin-2-yl)acetic acid?
A5: Purification can typically be achieved through an aqueous work-up involving acid-base extraction, followed by recrystallization.[5] The carboxylic acid product can be extracted into a mild aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.[5] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can further purify the product.[5]
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently harsh conditions for the pyridyl ester. | For Base-Catalyzed Hydrolysis: 1. Switch from NaOH or KOH to LiOH.[1] 2. Increase the reaction temperature to reflux.[1] 3. Add a water-miscible co-solvent like THF or Dioxane.[1] | LiOH is often more effective for less reactive esters.[1] Higher temperatures increase the reaction rate. A co-solvent improves the solubility of the ester, facilitating the reaction.[1] |
| For Acid-Catalyzed Hydrolysis: 1. Increase the concentration of the acid catalyst. 2. Increase the reaction temperature to reflux. | Higher catalyst concentration and temperature can accelerate the reaction rate. | |
| Poor solubility of the starting material. | Add a co-solvent such as THF, methanol, or dioxane to the reaction mixture.[1] | This will create a more homogeneous solution and improve the interaction between the reactants. |
| Presence of water quenching the base in base-catalyzed reactions. | Ensure all reagents and solvents are appropriately dried if a non-aqueous system is attempted, although hydrolysis inherently involves water. For standard saponification, ensure sufficient water is present for the reaction. | Water is a reactant in hydrolysis. However, in some specialized non-aqueous basic reactions, water can be detrimental. |
Issue 2: Low Yield of Isolated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Product loss during work-up. | 1. Ensure the pH is sufficiently acidic (pH ~2-3) during the final precipitation step to fully protonate the carboxylate. 2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM) after acidification.[6] 3. If the product has significant water solubility, consider salting out with NaCl before extraction or evaporating the aqueous layer after neutralization.[6] | Incomplete protonation will leave the product as the more water-soluble carboxylate salt. Multiple extractions ensure complete recovery of the product. Salting out reduces the solubility of organic compounds in the aqueous layer. |
| Decarboxylation of the product. | Avoid excessive heating during the reaction and work-up.[7] Use milder reaction conditions if possible. | 2-Pyridylacetic acids can be prone to decarboxylation at elevated temperatures.[2][3] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | Brine increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases. |
Issue 3: Impure Product
| Potential Cause | Troubleshooting Step | Rationale | | Presence of unreacted starting material. | 1. Extend the reaction time or use more forcing conditions as described in "Incomplete or Slow Hydrolysis". 2. During work-up, ensure thorough washing of the organic extract containing the product with a basic solution to remove the acidic product from the neutral ester. | Ensures the reaction goes to completion. Acid-base extraction is effective at separating acidic products from neutral starting materials.[5] | | Contamination with by-products. | 1. Perform a thorough acid-base extraction during work-up.[5] 2. Recrystallize the crude product from an appropriate solvent system.[5] Common solvents to try are ethanol, methanol, or mixtures like ethyl acetate/hexanes.[5] 3. If recrystallization is ineffective, consider purification by column chromatography.[5] | These are standard and effective methods for purifying carboxylic acids. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M and concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF (or methanol) and water (e.g., a 2:1 or 3:1 ratio).
-
Add LiOH·H₂O (1.5 - 2.0 eq.) or NaOH (1.5 - 2.0 eq.) to the solution.
-
Stir the mixture at room temperature or heat to reflux (50-80°C) and monitor the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF or methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate of 2-(6-chloropyridin-2-yl)acetic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in water.
-
Slowly add a catalytic amount of concentrated H₂SO₄ (0.1-0.2 eq.) or a larger volume of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed.[8]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(6-chloropyridin-2-yl)acetic acid.
-
Purify the crude product by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Hydrolysis Methods (Typical Conditions)
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | LiOH·H₂O or NaOH | H₂SO₄ or HCl |
| Solvent | THF/Water or Methanol/Water | Water |
| Temperature | Room Temperature to Reflux (50-80°C) | Reflux |
| Reaction Time | 2 - 12 hours (typical) | 4 - 24 hours (typical) |
| Work-up | Acidification to precipitate product | Neutralization and extraction |
| Typical Yield | 75 - 95% | 70 - 90% |
| Key Advantage | Generally faster and irreversible.[9] | Simpler reagent profile. |
| Key Disadvantage | Requires careful pH control during work-up. | Reversible reaction, may not go to completion.[8] |
Note: Reaction times and yields are estimates and can vary depending on the specific reaction scale and conditions.
Visualizations
Caption: Workflow for hydrolysis and purification.
Caption: Decision tree for troubleshooting incomplete hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate and Its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Ethyl 2-(6-chloropyridin-2-yl)acetate by High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. Based on a common synthetic route starting from 2-chloro-6-methylpyridine and diethyl carbonate, the following impurities could be present:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 2-chloro-6-methylpyridine.
-
By-products: Diethyl carbonate and its hydrolysis product, ethanol. Impurities may also arise from side reactions.[1]
-
Reagents: Residual n-butyllithium and its degradation products.
-
-
Degradation Products:
-
Hydrolysis Product: 2-(6-chloropyridin-2-yl)acetic acid, formed by the hydrolysis of the ethyl ester.
-
Oxidation Products: N-oxides or other oxidative degradation products of the pyridine ring.
-
Photodegradation Products: Impurities formed upon exposure to light.
-
Q2: My chromatogram shows significant peak tailing for the main peak. What are the likely causes and how can I resolve this?
A2: Peak tailing for basic compounds like pyridine derivatives is a common issue in reverse-phase HPLC. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) can protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can improve peak shape.
-
Column Selection: Employ a column with low silanol activity or an end-capped column. Phenyl or cyano-based columns can also offer different selectivity.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample.
Q3: I am observing drifting retention times for my analyte and impurities. What could be the cause?
A3: Shifting retention times can compromise the reliability of your analysis. The most common causes include:
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times. Ensure accurate and consistent mobile phase preparation.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is crucial.
-
Column Equilibration: Insufficient column equilibration time before analysis can lead to drifting retention times.
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or leaks will affect retention.
Troubleshooting Guides
Issue 1: Poor Resolution Between Impurities
If you are experiencing poor resolution between two or more impurity peaks, consider the following optimization strategies:
| Parameter | Recommended Action | Rationale |
| Mobile Phase | Adjust the organic solvent ratio (e.g., acetonitrile or methanol). | Modifying the mobile phase strength can alter the elution profile and improve separation. |
| Change the type of organic solvent (e.g., from acetonitrile to methanol or vice-versa). | Different organic solvents provide different selectivities. | |
| Modify the pH of the aqueous phase. | Altering the ionization state of the analytes can significantly impact their retention and separation. | |
| Column | Switch to a column with a different stationary phase (e.g., C8, Phenyl, Cyano). | Different stationary phases offer alternative separation mechanisms. |
| Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC). | Smaller particles provide higher efficiency and better resolution. | |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can improve separation efficiency, but will increase analysis time. |
| Temperature | Optimize the column temperature. | Temperature can influence the selectivity of the separation. |
Issue 2: Extraneous Peaks in the Chromatogram
Unexpected peaks in your chromatogram can arise from various sources. The following workflow can help identify and eliminate them.
Caption: Troubleshooting workflow for extraneous peaks.
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
2. Standard and Sample Preparation:
-
Standard Solution (for identification): Prepare a solution of this compound reference standard at a concentration of 0.5 mg/mL in the sample diluent.
-
Sample Solution: Prepare a solution of the this compound sample at a concentration of 1.0 mg/mL in the sample diluent.
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies should be performed.
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Data Presentation
Table of Potential Impurities and their Relative Retention Times (RRT)
The following table presents a hypothetical impurity profile based on the representative HPLC method. Actual RRTs will need to be determined experimentally.
| Impurity Name | Potential Source | RRT (Hypothetical) |
| 2-chloro-6-methylpyridine | Starting Material | 0.85 |
| 2-(6-chloropyridin-2-yl)acetic acid | Hydrolysis Degradation | 0.92 |
| This compound | Active Substance | 1.00 |
| Unknown Impurity 1 | By-product | 1.15 |
| Unknown Impurity 2 | Oxidative Degradation | 1.28 |
Visualization of Experimental Workflow
Caption: HPLC analysis workflow for impurity identification.
References
Strategies to minimize dimer formation in the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize dimer formation during the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, particularly when using cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during the synthesis of this compound?
A1: Dimer formation, also known as homocoupling, is a common side reaction in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki), which are often employed for this type of synthesis.[1] In this context, the intended reaction is the coupling of a pyridine component with an acetate-bearing component. The dimer byproduct typically arises from the unwanted coupling of two identical molecules of one of the starting materials, such as the organometallic pyridine reagent, to form a symmetrical bipyridine.[1][2] Key causes include the presence of oxygen, suboptimal catalyst systems, and unfavorable reaction conditions.[1][3]
Q2: Why is it critical to minimize the formation of dimer impurities?
A2: Minimizing dimer formation is crucial for several reasons:
-
Improved Product Yield: Homocoupling consumes starting materials in an unproductive side reaction, which directly reduces the yield of the desired this compound.[1]
-
Simplified Purification: The presence of dimer byproducts, which may have similar polarity to the target product, complicates the purification process, often requiring extensive chromatography and leading to product loss.[1][2]
-
Enhanced Process Efficiency: In industrial applications, particularly in drug development, minimizing side reactions is essential for creating robust, scalable, and economically viable synthetic routes.[1]
Q3: Which cross-coupling reactions are most susceptible to this type of homocoupling?
A3: While possible in many cross-coupling reactions, homocoupling is a well-documented issue in Suzuki-Miyaura, Sonogashira, and Negishi couplings.[1][4] The specific mechanism can vary; for instance, in Suzuki reactions, oxygen can oxidize the active Pd(0) catalyst, promoting the dimerization of boronic acids, while in Sonogashira reactions, the copper co-catalyst can facilitate alkyne homocoupling (Glaser coupling).[1]
Troubleshooting Guide: Excessive Dimer Formation
If you observe a significant amount of a dimer byproduct in your reaction mixture (e.g., via NMR, LC-MS, or TLC analysis), consider the following causes and solutions.
| Possible Cause | Recommended Solutions & Strategies |
| 1. Presence of Oxygen | Rigorous Deoxygenation: The presence of molecular oxygen is a primary driver for homocoupling side reactions.[1][3][5] • Sparge all solvents and the reaction mixture with an inert gas (e.g., Nitrogen or Argon) using a subsurface needle for at least 30 minutes.[3][5] • Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the setup and reaction. |
| 2. Suboptimal Catalyst/Ligand System | Ligand Selection: The choice of ligand is critical for influencing the reaction pathway.[6] • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or Hartwig's tri-tert-butylphosphine). These ligands promote the desired reductive elimination step to form the product and can suppress side reactions.[1][6][7] Catalyst Activation: Inefficient generation of the active Pd(0) species from a Pd(II) precatalyst can lead to side reactions.[8] • Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern, efficient Pd(II) precatalyst designed for rapid in-situ reduction.[9][10] |
| 3. Unfavorable Reaction Kinetics | Slow Reagent Addition: A high concentration of the organometallic reagent can favor the kinetics of homocoupling. • Add the organometallic reagent (e.g., organozinc or organoboron compound) slowly to the reaction mixture over an extended period using a syringe pump. This maintains a low, steady concentration, favoring the cross-coupling pathway.[1][2] Temperature Control: Higher temperatures can sometimes accelerate side reactions. • Lower the reaction temperature and monitor the reaction progress. A lower temperature may disfavor the homocoupling pathway relative to the desired reaction.[1] |
| 4. Incorrect Choice of Base or Solvent | Systematic Screening: The optimal base and solvent are often substrate-dependent. • If applicable to your chosen coupling reaction (e.g., Suzuki), screen different bases (e.g., carbonates, phosphates).[6] • Ensure the use of anhydrous, deaerated solvents, as water and oxygen can interfere with the catalytic cycle.[1] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling with Minimized Dimer Formation
This protocol describes a representative Negishi coupling for the synthesis of this compound from 2,6-dichloropyridine and an organozinc reagent. The Negishi coupling is often chosen for its high functional group tolerance.[11]
Materials:
-
2,6-dichloropyridine
-
Reformatsky reagent (e.g., BrZnCH₂CO₂Et) or Ethyl 2-bromoacetate and activated Zinc
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous, deoxygenated THF
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 2,6-dichloropyridine (1.0 eq), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated THF via cannula or syringe. Stir the mixture for 15-20 minutes to ensure dissolution and catalyst pre-formation.
-
Slow Nucleophile Addition: Prepare a solution of the organozinc reagent (e.g., ethyl 2-(bromo-zincyl)acetate, ~1.2 eq) in anhydrous, deoxygenated THF. Add this solution to the reaction flask dropwise via a syringe pump over 1-2 hours. This slow addition is critical to keep the instantaneous concentration of the nucleophile low, thereby minimizing homocoupling.[2]
-
Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 50-65 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pure this compound.[12]
Protocol 2: Rigorous Deoxygenation via Subsurface Sparge
This technique is highly effective at removing dissolved oxygen from reaction solvents.[3][5]
-
Obtain a long needle or a glass pipette that can reach the bottom of the solvent container.
-
Connect the needle to a source of inert gas (Nitrogen or Argon) via tubing.
-
Submerge the tip of the needle into the solvent.
-
Bubble the inert gas through the solvent at a moderate rate for at least 30 minutes. The small bubbles provide a large surface area for efficient gas exchange, displacing the dissolved oxygen.
-
Store the deoxygenated solvent under a positive pressure of inert gas until use.
Visualizations
Reaction Pathways
Caption: Key reaction pathways in the cross-coupling synthesis.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. This compound CAS#: 174666-22-9 [m.chemicalbook.com]
Validation & Comparative
Comparative Analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate and Structural Analogs via ¹H and ¹³C NMR Spectroscopy
A definitive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of Ethyl 2-(6-chloropyridin-2-yl)acetate and its analogs. This report provides a detailed comparison of their ¹H and ¹³C NMR data, supplemented with a comprehensive experimental protocol for data acquisition.
This guide presents a thorough NMR characterization of this compound, a key building block in medicinal chemistry. For comparative purposes, two structurally related analogs, Ethyl 2-(pyridin-2-yl)acetate and Mthis compound, are also analyzed. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for these compounds are systematically presented in tabular format to facilitate objective comparison. A detailed, standardized experimental protocol for acquiring high-quality NMR spectra is also provided to ensure reproducibility.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogs. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | 7.29 | d | 7.7 | 1H |
| H-4 | 7.70 | t | 7.8 | 1H | |
| H-5 | 7.22 | d | 7.9 | 1H | |
| -CH₂- (acetate) | 3.89 | s | - | 2H | |
| -O-CH₂- (ethyl) | 4.21 | q | 7.1 | 2H | |
| -CH₃ (ethyl) | 1.26 | t | 7.1 | 3H | |
| Ethyl 2-(pyridin-2-yl)acetate | H-6 | 8.55 | d | 4.8 | 1H |
| H-4 | 7.69 | td | 7.7, 1.8 | 1H | |
| H-3 | 7.25 | d | 7.8 | 1H | |
| H-5 | 7.20 | ddd | 7.5, 4.8, 1.1 | 1H | |
| -CH₂- (acetate) | 3.87 | s | - | 2H | |
| -O-CH₂- (ethyl) | 4.19 | q | 7.1 | 2H | |
| -CH₃ (ethyl) | 1.25 | t | 7.1 | 3H | |
| Mthis compound | H-3 | 7.30 | d | 7.7 | 1H |
| H-4 | 7.71 | t | 7.8 | 1H | |
| H-5 | 7.23 | d | 7.9 | 1H | |
| -CH₂- (acetate) | 3.90 | s | - | 2H | |
| -O-CH₃ (methyl) | 3.75 | s | - | 3H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 170.5 |
| C-2 | 156.9 | |
| C-6 | 150.8 | |
| C-4 | 139.5 | |
| C-3 | 122.8 | |
| C-5 | 120.0 | |
| -O-CH₂- (ethyl) | 61.5 | |
| -CH₂- (acetate) | 43.8 | |
| -CH₃ (ethyl) | 14.1 | |
| Ethyl 2-(pyridin-2-yl)acetate | C=O | 171.4 |
| C-2 | 156.4 | |
| C-6 | 149.5 | |
| C-4 | 136.8 | |
| C-3 | 123.5 | |
| C-5 | 121.9 | |
| -O-CH₂- (ethyl) | 61.2 | |
| -CH₂- (acetate) | 44.5 | |
| -CH₃ (ethyl) | 14.2 | |
| Mthis compound | C=O | 170.9 |
| C-2 | 156.9 | |
| C-6 | 150.8 | |
| C-4 | 139.5 | |
| C-3 | 122.8 | |
| C-5 | 120.0 | |
| -O-CH₃ (methyl) | 52.5 | |
| -CH₂- (acetate) | 43.7 |
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
3. Data Acquisition:
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled single-pulse experiment.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the proton and carbon assignments in the NMR tables.
Caption: Molecular structure of this compound with key NMR assignments.
Confirmation of Ethyl 2-(6-chloropyridin-2-yl)acetate Synthesis: A Comparative Guide to LC-MS Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds, requires robust analytical confirmation. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of this synthesis against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry. Its synthesis involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate. Verification of the successful synthesis and purity of the final product is a critical step in the drug development pipeline. LC-MS has emerged as a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This guide will delve into the practical application of LC-MS for the analysis of this compound and compare its performance with other established methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the following steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as lithium diisopropylamide (LDA), dropwise.
-
Addition of Ethyl Acetoacetate: After stirring for a specified time, add ethyl acetoacetate slowly to the reaction mixture.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.
LC-MS Analysis Protocol
The following is a representative LC-MS method for the confirmation of this compound synthesis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of a successfully synthesized and purified sample of this compound using LC-MS and its comparison with alternative methods.
Table 1: LC-MS Performance Data
| Parameter | Expected Value |
| Retention Time (RT) | ~ 3.5 min |
| Observed m/z (M+H)⁺ | 200.04 |
| Expected m/z (M+H)⁺ | 200.0427 |
| Purity (by UV peak area) | > 98% |
Table 2: Comparison of Analytical Techniques
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear magnetic resonance of atomic nuclei. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (ng to pg level). | High (pg to fg level). | Lower (µg to mg level). |
| Specificity | High (provides molecular weight and fragmentation data). | High (provides fragmentation patterns). | Very high (provides detailed structural information). |
| Quantitative Analysis | Excellent. | Good. | Good, with internal standards. |
| Throughput | High. | Moderate. | Low to moderate. |
Mandatory Visualizations
Caption: Workflow for LC-MS confirmation of synthesis.
Caption: Comparison of analytical confirmation methods.
Discussion and Comparison
LC-MS stands out as a highly versatile and efficient method for the confirmation of this compound synthesis. Its primary advantages include high sensitivity, allowing for the detection of trace impurities, and high specificity, providing confident identification based on the accurate mass of the protonated molecule [(M+H)⁺]. The technique is also amenable to high-throughput screening, making it ideal for process optimization and quality control in a drug development setting.
GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. While it can offer excellent sensitivity, the requirement for sample volatility may necessitate derivatization for some pyridine derivatives, adding a step to the workflow. The fragmentation patterns generated by electron ionization (EI) in GC-MS can provide valuable structural information, complementing the molecular weight data from LC-MS.
NMR Spectroscopy (¹H and ¹³C) provides the most detailed structural information, confirming the connectivity of atoms within the molecule. This makes it an indispensable tool for the unambiguous structure elucidation of novel compounds. However, NMR is generally less sensitive than mass spectrometry-based techniques and has a lower throughput, making it more suitable for in-depth characterization of a purified sample rather than for routine screening of multiple reaction conditions.
Conclusion
For the routine confirmation of this compound synthesis, LC-MS offers the optimal balance of sensitivity, specificity, and throughput . It provides reliable confirmation of the target compound's molecular weight and an accurate assessment of its purity. While GC-MS and NMR spectroscopy are valuable complementary techniques for providing additional structural information and for the analysis of volatile impurities or definitive structure elucidation, respectively, LC-MS remains the workhorse for rapid and reliable confirmation in a drug development environment. The choice of analytical method will ultimately depend on the specific requirements of the research, including the need for detailed structural information, the required level of sensitivity, and the desired sample throughput.
Reactivity Face-Off: Ethyl 2-(6-chloropyridin-2-yl)acetate vs. Its Bromo Analogue in Key Synthetic Transformations
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic selection of starting materials is a cornerstone of efficient and successful synthetic campaigns in the pharmaceutical and chemical industries. Halogenated pyridines, in particular, serve as versatile building blocks for the introduction of the pyridyl moiety into complex molecular architectures. This guide provides an objective comparison of the reactivity of two closely related heteroaryl halides: Ethyl 2-(6-chloropyridin-2-yl)acetate and its bromo analogue, Ethyl 2-(6-bromopyridin-2-yl)acetate. This analysis is supported by established principles of chemical reactivity and representative experimental data for analogous systems, offering valuable insights for researchers and drug development professionals.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between the chloro and bromo analogues stems from the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond. This key distinction dictates the reaction conditions required for various transformations, with the bromo compound generally exhibiting higher reactivity in common palladium-catalyzed cross-coupling reactions.
| Reaction Type | This compound (Chloro Analogue) | Ethyl 2-(6-bromopyridin-2-yl)acetate (Bromo Analogue) | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Less reactive; typically requires higher temperatures, longer reaction times, and specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald or Fuphos-type ligands). | More reactive; often proceeds under milder conditions with standard palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. | Bromo > Chloro |
| Buchwald-Hartwig Amination | Less reactive; necessitates more forcing conditions, higher catalyst loading, and sterically demanding ligands to achieve comparable yields to the bromo analogue. | More reactive; readily undergoes amination under a broader range of conditions with various amines. | Bromo > Chloro |
| Sonogashira Coupling | Significantly less reactive; often results in lower yields even with extended reaction times and may require co-catalysts and specialized ligands. | Preferred substrate over the chloro analogue; couples efficiently with terminal alkynes under standard Sonogashira conditions. | Bromo >> Chloro |
| Nucleophilic Aromatic Substitution (SNAr) | Reactivity is comparable to the bromo analogue and is highly dependent on the nucleophile and reaction conditions. The rate-determining step is the initial nucleophilic attack. | Reactivity is similar to the chloro analogue. In some systems involving pyridinium ions, the leaving group ability is found to be similar for chloro and bromo substituents. | Chloro ≈ Bromo |
Mechanistic Overview: The Rate-Determining Step in Cross-Coupling
The superior reactivity of the bromo analogue in palladium-catalyzed cross-coupling reactions is primarily attributed to the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond allows for a more facile oxidative addition of the palladium(0) catalyst compared to the stronger C-Cl bond.
Figure 1: Comparative energy profile for the oxidative addition step.
Experimental Protocols
The following are generalized experimental protocols for key synthetic transformations. It is important to note that optimization of reaction conditions is often necessary to achieve desired outcomes.
Suzuki-Miyaura Cross-Coupling
Objective: To synthesize the corresponding aryl-substituted pyridine derivative.
Materials:
-
Ethyl 2-(6-halopyridin-2-yl)acetate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos for chloro; PPh₃ for bromo)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, phosphine ligand, and base.
-
Add the Ethyl 2-(6-halopyridin-2-yl)acetate and arylboronic acid.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Differences in Conditions:
-
For the Chloro Analogue: Higher temperatures (e.g., 100-120 °C) and a more specialized catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos, are typically required for efficient coupling.
-
For the Bromo Analogue: Milder conditions (e.g., 80-100 °C) are often sufficient. A standard catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ can be effective.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Objective: To synthesize the corresponding amino-pyridine derivative.
Materials:
-
Ethyl 2-(6-halopyridin-2-yl)acetate (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
General Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the Ethyl 2-(6-halopyridin-2-yl)acetate and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the required temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction, dilute with a suitable organic solvent, and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Expected Differences in Conditions:
-
For the Chloro Analogue: Generally requires higher temperatures and more sophisticated, sterically hindered phosphine ligands to achieve good yields.
-
For the Bromo Analogue: A broader range of amines can be coupled under milder conditions, and standard ligands like BINAP are often effective.[1][2]
Sonogashira Coupling
Objective: To form a C(sp²)-C(sp) bond by coupling with a terminal alkyne.
Materials:
-
Ethyl 2-(6-halopyridin-2-yl)acetate (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
General Procedure:
-
To a solution of the Ethyl 2-(6-halopyridin-2-yl)acetate in the chosen solvent, add the terminal alkyne, palladium catalyst, and CuI.
-
Add the amine base and stir the mixture at the appropriate temperature under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expected Differences in Conditions:
-
For the Chloro Analogue: Significantly less reactive and may provide low yields under standard conditions.[2] More advanced catalyst systems or higher temperatures may be necessary.
-
For the Bromo Analogue: Generally provides good to excellent yields under standard Sonogashira conditions.[3]
Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the halide with a strong nucleophile.
Materials:
-
Ethyl 2-(6-halopyridin-2-yl)acetate (1.0 equiv)
-
Nucleophile (e.g., Sodium methoxide, an amine) (1.1-2.0 equiv)
-
Solvent (e.g., DMSO, DMF, or the nucleophile itself if it is a liquid)
General Procedure:
-
Dissolve the Ethyl 2-(6-halopyridin-2-yl)acetate in the chosen solvent.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction, and perform an appropriate aqueous workup to remove excess nucleophile and salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by chromatography or recrystallization.
Expected Reactivity: The reactivity of the chloro and bromo analogues in SNAr is expected to be comparable. The rate-determining step is the attack of the nucleophile on the electron-deficient pyridine ring, which is less dependent on the C-X bond strength compared to cross-coupling reactions.[4]
Conclusion for the Synthetic Chemist
The choice between this compound and its bromo analogue is a classic trade-off between cost/availability and reactivity. The chloro derivative is often more economical and readily available for large-scale synthesis. However, the development of more complex and potentially sensitive molecules, especially in a research and discovery setting, may favor the use of the more reactive bromo analogue. The higher reactivity of the bromo compound allows for milder reaction conditions, which can improve functional group tolerance and simplify purification. Ultimately, the optimal choice will depend on the specific synthetic route, the scale of the reaction, and the economic considerations of the project.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Ethyl 2-(6-chloropyridin-2-yl)acetate and Other Substituted Pyridineacetates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of Ethyl 2-(6-chloropyridin-2-yl)acetate and other substituted pyridineacetates. These compounds are pivotal building blocks in medicinal chemistry and materials science, offering versatile scaffolds for the synthesis of complex molecules. The presence and position of substituents on the pyridine ring significantly influence their reactivity and suitability for various synthetic transformations. This document outlines their comparative performance in key chemical reactions, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Comparative Reactivity and Performance
The synthetic utility of substituted pyridineacetates is largely dictated by the nature and position of the substituents on the pyridine ring. The chlorine atom in this compound, being at the C6-position (ortho to the ring nitrogen), plays a crucial role in activating the molecule for several key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond, particularly at the 2- and 6-positions, for oxidative addition to the palladium catalyst.
Table 1: Comparison of Substituted Ethyl Pyridineacetates in Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 | [1][2] |
| Ethyl 2-(4-chloropyridin-2-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~70 | [3] |
| Ethyl 2-(pyridin-2-yl)acetate | - | - | - | - | - | N/A | - | |
| Ethyl 2-(6-bromopyridin-2-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >90 | [4] |
Analysis: this compound demonstrates high reactivity in Suzuki-Miyaura coupling, comparable to its bromo-analogue, and generally superior to the 4-chloro isomer. The chloro-substituent at the 6-position effectively activates the C-Cl bond for oxidative addition.
Table 2: Comparison of Substituted Ethyl Pyridineacetates in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound | Aniline | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 110 | 18 | ~80 | [4] |
| Ethyl 2-(pyridin-2-yl)acetate | - | - | - | - | - | N/A | - | |
| 2-chloropyridine | Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 100 | 24 | ~90 | [5] |
| 2-bromopyridine | Cyclohexyl-1,2-diamine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
Analysis: The 2-chloro and 2-bromo pyridines are excellent substrates for Buchwald-Hartwig amination. The presence of the acetate group at the 2-position in this compound does not significantly hinder the reactivity of the C-Cl bond at the 6-position. The chloro-substituted pyridines often require slightly more forcing conditions (higher temperature, stronger base, or more specialized ligands) compared to their bromo counterparts.[5]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes these compounds susceptible to nucleophilic aromatic substitution. The reactivity is highest at the 2- and 4-positions relative to the ring nitrogen.
Table 3: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Relative Reactivity | Rationale | Citation |
| This compound | High | Chlorine at the activated 6-position (ortho to N) stabilizes the Meisenheimer intermediate. | [1] |
| Ethyl 2-(4-chloropyridin-2-yl)acetate | Moderate | Chlorine at the 4-position is also activated, but generally less so than the 2/6 positions. | [3] |
| Ethyl 2-(5-chloropyridin-2-yl)acetate | Low | Chlorine at the 5-position (meta to N) is not significantly activated for SNAr. | [1] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen) is added the substituted ethyl pyridineacetate (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and ligand (e.g., SPhos (4 mol%)).
-
Reagent Addition: The flask is evacuated and backfilled with inert gas three times. Degassed solvent (e.g., Toluene/H₂O 4:1) and a solution of the base (e.g., K₃PO₄ (2.0 eq.) in water) are added.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously for the time indicated by TLC or LC-MS monitoring.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere are added the substituted ethyl pyridineacetate (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (3 mol%)), and copper(I) iodide (1.5 mol%).
-
Reagent Addition: The flask is evacuated and backfilled with inert gas. A degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) and the terminal alkyne (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with the substituted ethyl pyridineacetate (1.0 eq.), the amine (1.2 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), ligand (e.g., Xantphos (2-4 mol%)), and a strong base (e.g., NaOtBu (1.4 eq.)).
-
Reagent Addition: The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
Reaction Conditions: The reaction mixture is heated in an oil bath at 80-120 °C for the required time, with stirring.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Applications in Drug Discovery: Kinase Inhibitors
Substituted pyridineacetates are crucial intermediates in the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The pyridine moiety often serves as a key pharmacophore, engaging in hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
p38 MAP kinase is a key enzyme in the inflammatory signaling cascade and a target for anti-inflammatory drugs.[7] Many potent p38 inhibitors feature a substituted pyridine core.
Caption: Synthetic workflow for a p38 kinase inhibitor.
Simplified p38 Kinase Signaling Pathway and Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound stands out as a highly versatile and reactive building block in organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the 6-chloro substituent provides a reactive handle for the introduction of diverse functionalities. While other substituted pyridineacetates also have their specific applications, the 6-chloro isomer often provides a favorable balance of reactivity and stability. For drug discovery professionals, the ability to efficiently functionalize the pyridine core through reactions like Suzuki-Miyaura and Buchwald-Hartwig amination makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The choice of a specific substituted pyridineacetate will ultimately depend on the desired target molecule and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: Optimal Base Selection for the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Immediate Release
A critical analysis of different bases used in the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in pharmaceutical manufacturing, reveals significant variations in yield and reaction conditions. This guide provides a comparative study of documented synthetic routes, offering researchers and drug development professionals essential data to inform their process optimization efforts.
The synthesis of this compound is a crucial step in the production of various active pharmaceutical ingredients. The choice of base in the condensation reaction to form the acetate side chain is a determining factor for the overall efficiency and economic viability of the synthesis. This report details a known method utilizing n-butyllithium and explores other potential bases for this transformation.
Performance Comparison of Bases
| Base | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |
| n-Butyllithium (n-BuLi) | 2-Chloro-6-methylpyridine, Diethyl carbonate | Tetrahydrofuran | -70 to Room Temp. | 2 | 28 | This method requires cryogenic temperatures and strictly anhydrous conditions. The yield is moderate.[1] |
Experimental Protocols
Synthesis of this compound using n-Butyllithium
This procedure outlines the synthesis of the target compound from 2-chloro-6-methylpyridine and diethyl carbonate.
Procedure:
-
A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C under an inert atmosphere.[1]
-
n-Butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise, maintaining the temperature at -70°C. The mixture is stirred for 30 minutes.[1]
-
Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly, and the stirring is continued for another 30 minutes at -70°C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.[1]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.[1]
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel (100-200 mesh) using a mixture of petroleum ether and ethyl acetate (91:9) as the eluent to afford this compound as an oil (2.21 g, 28% yield).[1]
Visualizing the Synthesis and Comparison
To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Comparative overview of bases for the synthesis.
References
Comparative Efficacy of Ethyl 2-(6-chloropyridin-2-yl)acetate Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the enzymatic inhibitory potential of novel pyridine derivatives. While direct studies on the enzyme inhibition of a series of Ethyl 2-(6-chloropyridin-2-yl)acetate derivatives are not extensively available in the public domain, this guide draws upon published data for structurally related pyridine-containing compounds to provide a valuable comparative framework. The following sections detail the inhibitory activities against various enzymes, present the associated experimental protocols, and visualize key concepts.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of various pyridine derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Target Enzyme | Derivative/Compound | IC50 (µM) | Reference |
| Pyridine-2,6-dicarboxamides | Human Carbonic Anhydrase I (hCA I) | Derivative 1 | 0.0128 | [1][2] |
| Derivative 2 | 0.0376 | [1][2] | ||
| Human Carbonic Anhydrase II (hCA II) | Derivative 1 | 0.0178 | [1][2] | |
| Derivative 2 | 0.0467 | [1][2] | ||
| Acetylcholinesterase (AChE) | Derivative 1 | 0.0984 | [1][2] | |
| Derivative 2 | 0.1975 | [1][2] | ||
| Butyrylcholinesterase (BuChE) | Derivative 1 | 0.0822 | [1][2] | |
| Derivative 2 | 0.1727 | [1][2] | ||
| Pyridine Carbamates | Human Acetylcholinesterase (hAChE) | Carbamate 8 | 0.153 | [3] |
| Human Butyrylcholinesterase (hBChE) | Carbamate 11 | 0.828 | [3] | |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | Compound 35 | 0.150 | [4] |
| PI3Kα | HS-173 (Reference) | Not Specified | [5] | |
| PI3Kα | Compound 13k | 0.00194 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for enzyme inhibition assays based on common practices in the field.
General Enzyme Inhibition Assay Protocol
This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and incubation times will vary depending on the enzyme being studied.
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Test inhibitor compound (e.g., this compound derivative)
-
Assay buffer (pH and composition optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor (a known inhibitor of the enzyme)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor to determine the IC50 value.
-
Prepare the enzyme and substrate solutions in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted test inhibitor or control solutions to the appropriate wells.
-
Add the enzyme solution to all wells except for the blank (no enzyme) controls.
-
Incubate the plate for a predetermined period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. The wavelength will be specific to the product being formed or the substrate being consumed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Synthesis of this compound
A general procedure for the synthesis of the parent compound, this compound, is described below. This can serve as a starting point for the synthesis of its derivatives.
Reactants:
-
2-chloro-6-methylpyridine
-
Diethyl carbonate
-
n-butyllithium in hexane
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-6-methylpyridine in anhydrous THF and cool the solution to -70°C.
-
Slowly add n-butyllithium to the cooled solution and stir for 30 minutes at -70°C.
-
Slowly add diethyl carbonate and continue stirring for another 30 minutes at -70°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[6]
Visualizing Molecular Interactions and Workflows
Diagrams are provided below to illustrate a typical enzyme inhibition workflow and a simplified signaling pathway that can be modulated by enzyme inhibitors.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Inhibition of a kinase within a signaling cascade by a pyridine derivative.
References
- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 174666-22-9 [m.chemicalbook.com]
- 3. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Showdown: Unveiling the Molecular Evolution of Ethyl 2-(6-chloropyridin-2-yl)acetate from its Precursors
For Immediate Release
In the intricate world of pharmaceutical synthesis, a thorough understanding of the molecular journey from simple precursors to complex active pharmaceutical ingredients is paramount. This guide provides a detailed spectroscopic comparison of the pivotal intermediate, Ethyl 2-(6-chloropyridin-2-yl)acetate, with its foundational precursors, 2-chloro-6-methylpyridine and diethyl carbonate. Through an objective lens, we delve into the spectral nuances that signify the chemical transformation, offering researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data.
Synthetic Pathway Overview
The synthesis of this compound is a nucleophilic substitution reaction where 2-chloro-6-methylpyridine reacts with diethyl carbonate in the presence of a strong base. This process transforms the methyl group of the pyridine derivative into an ethyl acetate substituent, a key structural modification on the path to more complex molecules.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
A direct spectroscopic comparison between the final product and its precursors is crucial for reaction monitoring and product confirmation. While comprehensive experimental data for this compound is not publicly available, we present the available data for its precursors to illustrate the expected spectral changes upon reaction.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-chloro-6-methylpyridine | ~7.5 | Triplet | H4-pyridine |
| ~7.1 | Doublet | H3/H5-pyridine | |
| ~2.5 | Singlet | -CH₃ | |
| Diethyl Carbonate | 4.19 | Quartet | -O-CH₂- |
| 1.31 | Triplet | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-chloro-6-methylpyridine | (Predicted) ~158, ~150, ~139, ~123, ~120, ~24 | Pyridine ring carbons, -CH₃ |
| Diethyl Carbonate | 155.2 | C=O |
| 63.8 | -O-CH₂- | |
| 14.3 | -CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-chloro-6-methylpyridine | ~3050 | C-H (aromatic) stretch |
| ~2950 | C-H (methyl) stretch | |
| ~1580, 1450 | C=C/C=N (pyridine ring) stretch | |
| ~780 | C-Cl stretch | |
| Diethyl Carbonate | ~2980 | C-H stretch |
| ~1750 | C=O (ester) stretch | |
| ~1260 | C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-chloro-6-methylpyridine | 127/129 (M⁺) | 92 (M⁺ - Cl), 65 |
| Diethyl Carbonate | 118 (M⁺) | 91, 74, 63, 45 |
Note: The spectroscopic data for 2-chloro-6-methylpyridine and this compound are based on typical values and data from analogous compounds due to the limited availability of specific experimental spectra in the public domain.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is recorded using an FTIR spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by an electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Workflow Visualization
The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its precursors. The presented data for 2-chloro-6-methylpyridine and diethyl carbonate offer a clear spectral baseline. The anticipated spectroscopic changes upon the formation of this compound would include the appearance of signals corresponding to the ethyl acetate group in the ¹H and ¹³C NMR spectra, a strong carbonyl (C=O) absorption in the IR spectrum, and a molecular ion peak corresponding to its molecular weight in the mass spectrum. Access to detailed experimental data for the final product would be invaluable for a definitive comparative analysis.
Benchmarking the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate against published procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a published procedure for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the development of pharmaceutical compounds. By presenting a detailed breakdown of the methodology, reaction parameters, and yield, this document aims to offer an objective benchmark for researchers engaged in synthetic chemistry and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients. The efficiency and scalability of its synthesis are critical factors for drug development timelines and cost-effectiveness. This guide focuses on a detailed examination of a prominent published method, providing the necessary data for comparison with in-house procedures or other potential synthetic routes.
Comparative Analysis of a Published Synthetic Procedure
A widely referenced method for the synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate. This approach, hereafter referred to as Method 1, provides a direct route to the target compound.
Data Presentation
The following table summarizes the key quantitative data for Method 1, allowing for a clear and concise comparison of its performance metrics.
| Parameter | Method 1 |
| Starting Materials | 2-Chloro-6-methylpyridine, Diethyl carbonate |
| Key Reagents | n-Butyllithium, Tetrahydrofuran (THF) |
| Reaction Time | Approximately 2 hours |
| Reaction Temperature | -70°C to room temperature |
| Yield | 28%[1] |
| Purity | Not explicitly stated, purified by column chromatography[1] |
| Scale | 5.0 g of 2-chloro-6-methylpyridine[1] |
Experimental Protocol: Method 1
This section provides a detailed methodology for the synthesis of this compound as described in the referenced literature.[1]
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (in hexane)
-
Diethyl carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Petroleum ether
Procedure:
-
A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C.
-
n-Butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.
-
Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly, and stirring is continued at -70°C for an additional 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for another hour.
-
The reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel, eluting with a 9% solution of ethyl acetate in petroleum ether, to yield this compound as an oil (2.21 g, 28% yield).[1]
Visualization of the Synthetic Workflow
To further clarify the experimental process, a logical workflow diagram for Method 1 is provided below.
Caption: Workflow for the synthesis of this compound (Method 1).
Conclusion
The presented guide offers a comprehensive overview of a published method for the synthesis of this compound. The provided data and detailed protocol serve as a valuable resource for researchers to benchmark their own synthetic strategies. The moderate yield of 28% suggests that there is potential for optimization or exploration of alternative synthetic routes to improve efficiency. Future work could involve screening different bases, solvents, and reaction temperatures, or investigating entirely different synthetic approaches such as cross-coupling reactions. This guide provides the foundational information necessary for such comparative studies.
References
Comparative cost analysis of different synthetic routes to Ethyl 2-(6-chloropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic routes to Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction conditions, yields, and a qualitative cost analysis of the starting materials and reagents.
Introduction
This compound is a valuable building block in medicinal chemistry. The efficiency and cost-effectiveness of its synthesis are critical for drug development and manufacturing. This guide evaluates two distinct synthetic pathways:
-
Route 1: Synthesis from 2-chloro-6-methylpyridine and diethyl carbonate.
-
Route 2: Synthesis from 2,6-dichloropyridine and ethyl acetoacetate.
A thorough examination of the experimental protocols and associated costs for each route is presented to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data Summary
The following table summarizes the key parameters for the two synthetic routes to this compound.
| Parameter | Route 1 | Route 2 |
| Starting Materials | 2-Chloro-6-methylpyridine, Diethyl carbonate | 2,6-Dichloropyridine, Ethyl acetoacetate |
| Key Reagents | n-Butyllithium, Tetrahydrofuran | Sodium ethoxide, Ethanol, Hydrochloric acid |
| Reaction Conditions | Cryogenic temperature (-70°C), Inert atmosphere | Reflux temperature |
| Reported Yield | 28%[1] | Estimated High (based on similar reactions) |
| Purification | Column chromatography[1] | Extraction and Distillation |
| Estimated Cost of Starting Materials & Reagents | Higher (due to n-butyllithium) | Lower |
| Scalability | More challenging due to cryogenic conditions and pyrophoric reagent | More readily scalable |
| Safety Considerations | Use of pyrophoric and moisture-sensitive n-butyllithium requires stringent anhydrous and inert conditions. | Use of a strong base (sodium ethoxide) requires caution. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for a clear visual comparison.
Caption: A comparison of two synthetic pathways to the target molecule.
Experimental Protocols
Route 1: From 2-Chloro-6-methylpyridine
This route involves the deprotonation of 2-chloro-6-methylpyridine using a strong base followed by quenching with diethyl carbonate.
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure: [1]
-
A solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous THF (30 mL) is cooled to -70°C under an inert atmosphere.
-
n-Butyllithium (47.3 mmol) is added dropwise, and the mixture is stirred at -70°C for 30 minutes.
-
Diethyl carbonate (47.3 mmol) is then added slowly, and stirring is continued for another 30 minutes at -70°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: 9% ethyl acetate in petroleum ether) to yield this compound.
Route 2: From 2,6-Dichloropyridine (Proposed)
This proposed route is based on the nucleophilic aromatic substitution of 2,6-dichloropyridine with the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Materials:
-
2,6-Dichloropyridine
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Concentrated Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Nucleophilic Substitution
-
Sodium ethoxide (1.1 eq) is dissolved in anhydrous ethanol under an inert atmosphere.
-
Ethyl acetoacetate (1.0 eq) is added dropwise to the solution at room temperature, and the mixture is stirred for 30 minutes to form the sodium salt.
-
2,6-Dichloropyridine (1.0 eq) is added, and the reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude intermediate.
-
-
Step 2: Hydrolysis and Decarboxylation
-
The crude intermediate is suspended in a mixture of concentrated hydrochloric acid and water.
-
The mixture is heated to reflux for several hours until the hydrolysis and decarboxylation are complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
-
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a documented method with a reported yield, but it requires cryogenic conditions and the use of a pyrophoric reagent, which may pose challenges for large-scale synthesis and increase costs.
-
Route 2 presents a more classical and potentially more cost-effective and scalable approach. The starting materials and reagents are generally less expensive and easier to handle than those in Route 1. However, the yield for this specific transformation would need to be optimized.
The choice between these two routes will depend on the specific requirements of the researcher, including available equipment, safety protocols, desired scale of synthesis, and cost considerations. For large-scale production, Route 2 appears to be the more promising option, warranting further investigation and optimization.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(6-chloropyridin-2-yl)acetate
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Ethyl 2-(6-chloropyridin-2-yl)acetate. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This material is classified as a skin, eye, and respiratory irritant, necessitating careful handling during all stages of use and disposal.
I. Understanding the Hazard Profile
This compound is designated with the GHS07 pictogram, indicating potential for harm.[1] The specific hazard statements associated with this chemical are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A "Warning" signal word accompanies these classifications, signifying a less severe but still present hazard.
II. Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Boiling Point | 268.7±25.0 °C (Predicted)[2] |
| Density | 1.217±0.06 g/cm³ (Predicted)[2] |
III. Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to minimize exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation from splashes or vapors.[3] A face shield should be used in situations with a higher risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and irritation.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against accidental spills.
-
Respiratory Protection: When handling larger quantities or in poorly ventilated areas, a respirator may be necessary to avoid respiratory tract irritation.
IV. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation and containment.
Step 1: Waste Identification and Segregation
-
This compound is a halogenated organic compound due to the presence of chlorine.
-
It must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.
Step 2: Containerization
-
Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
-
Ensure the container is compatible with the chemical.
-
The container must be kept closed except when adding waste.
Step 3: Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and volume of the waste.
Step 4: Storage
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
The primary recommended disposal method for halogenated organic compounds is incineration at a licensed facility.[4] This process thermally decomposes the compound into less harmful substances.[5]
V. Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

